Product packaging for carbon monoxide;ruthenium(1+);acetate(Cat. No.:CAS No. 26317-70-4)

carbon monoxide;ruthenium(1+);acetate

Cat. No.: B3068145
CAS No.: 26317-70-4
M. Wt: 216.1 g/mol
InChI Key: GNUMCPJBCMWHOH-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research

The study of ruthenium carbonyl complexes has a rich history, dating back to the early 20th century with the synthesis of simple binary carbonyls. The exploration of organoruthenium chemistry expanded significantly in the mid-20th century, with researchers investigating the synthesis and reactivity of complexes bearing various organic ligands.

The introduction of carboxylate ligands, such as acetate (B1210297), to ruthenium carbonyl scaffolds marked a significant advancement. Early research primarily focused on neutral Ru(II) species, often containing phosphine (B1218219) co-ligands. These studies laid the groundwork for understanding the fundamental coordination chemistry and reactivity of such complexes.

The evolution of this research area has seen a gradual shift towards exploring complexes in different oxidation states and with varying ligand spheres. The investigation of cationic Ru(I) species, such as "carbon monoxide;ruthenium(1+);acetate," represents a more recent and specialized area of interest. This progression has been driven by the quest for more active and selective catalysts for a range of organic transformations. The development of advanced spectroscopic techniques, such as high-resolution mass spectrometry and multi-nuclear NMR, has been instrumental in characterizing these often-reactive species.

Significance in Organometallic Chemistry and Catalysis Research

Ruthenium carbonyl acetate complexes, including the cationic species "this compound," hold considerable significance in both fundamental organometallic chemistry and applied catalysis research.

From a fundamental perspective, these complexes serve as excellent models for studying ligand effects on the electronic structure and reactivity of metal centers. The interplay between the carbonyl and acetate ligands allows for a detailed investigation of concepts such as cis- and trans-influence, ligand substitution kinetics, and redox behavior.

In the realm of catalysis, ruthenium complexes are renowned for their ability to promote a wide variety of chemical transformations. Ruthenium carbonyl acetates, in particular, have shown promise as catalysts or pre-catalysts in several important reactions. researchgate.net While specific catalytic data for the "this compound" cation is not extensively documented in isolation, the broader class of ruthenium carbonyl acetate complexes has demonstrated activity in:

Hydrogenation Reactions: These complexes have been investigated as catalysts for the hydrogenation of various functional groups. researchgate.net The acetate ligand can play a role in the activation of dihydrogen.

Oxidation Reactions: Ruthenium complexes are known to be effective oxidation catalysts. The specific ligand environment in carbonyl acetate complexes can modulate their efficacy in alcohol oxidation and other oxidative transformations. nih.govfrontiersin.org

Carbonylation Reactions: Given the presence of a carbonyl ligand, these complexes are logical candidates for studying and mediating carbonylation reactions, where a CO moiety is introduced into an organic substrate.

The cationic nature of "this compound" is particularly noteworthy. The positive charge on the complex can enhance its electrophilicity, potentially leading to unique reactivity and catalytic pathways compared to its neutral counterparts.

Scope of Current Academic Investigations

Current academic research continues to explore the rich chemistry of ruthenium carbonyl acetate complexes. While much of the literature focuses on Ru(II) and polynuclear species, the investigation of monovalent and cationic complexes is an active area of research. Key areas of contemporary investigation include:

Synthesis and Characterization: Developing new and efficient synthetic routes to novel ruthenium carbonyl acetate complexes, including cationic species, remains a fundamental goal. mdpi.com This includes the use of various starting materials and reaction conditions to control the stoichiometry and stereochemistry of the final products. Advanced characterization techniques, including single-crystal X-ray diffraction, are crucial for unambiguously determining the structures of these complexes.

Catalytic Applications: A major focus of current research is the exploration of new catalytic applications for these complexes. This involves screening their activity in a wide range of organic reactions, including C-H bond activation, transfer hydrogenation, and polymerization. acs.org Researchers are also focused on developing more sustainable catalytic systems that operate under mild conditions with high efficiency and selectivity. mdpi.com

Mechanistic Studies: Elucidating the mechanisms of catalytic reactions involving ruthenium carbonyl acetate complexes is a critical aspect of current research. This involves a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, and computational modeling. A deeper understanding of the reaction pathways and the nature of the active catalytic species is essential for the rational design of improved catalysts.

Detailed Research Findings

Detailed research into ruthenium carbonyl acetate complexes has provided valuable insights into their structure, bonding, and reactivity. Spectroscopic techniques are central to their characterization.

Spectroscopic Data:

Infrared (IR) spectroscopy is a powerful tool for characterizing carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) is sensitive to the electronic environment of the metal center. In cationic complexes like "this compound," the ν(CO) is expected to be at a higher frequency compared to neutral analogues due to reduced back-bonding from the more electron-deficient metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides information about the carbon environment in both the carbonyl and acetate ligands. The chemical shift of the carbonyl carbon can also be indicative of the electronic properties of the complex.

Catalytic Performance:

While specific data for the isolated "this compound" cation is limited, studies on related cationic ruthenium carboxylate systems have demonstrated their potential in catalysis. For instance, cationic mononuclear ruthenium carboxylates have been identified as prototypical catalysts for the hydrogenation of carboxylic acids. researchgate.net

Below is a representative table of spectroscopic data for a related dicarbonyl ruthenium(II) acetate complex, which can provide a basis for comparison.

Compound IR ν(CO) (cm-1) 13C NMR δ(CO) (ppm) Reference
Ru(CO)2(OAc)2(PBu3)2Not specifiedNot specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3O4Ru B3068145 carbon monoxide;ruthenium(1+);acetate CAS No. 26317-70-4

Properties

IUPAC Name

carbon monoxide;ruthenium(1+);acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.2CO.Ru/c1-2(3)4;2*1-2;/h1H3,(H,3,4);;;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUMCPJBCMWHOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[C-]#[O+].[C-]#[O+].[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26317-70-4
Details Compound: Ruthenium, (acetato-κO)dicarbonyl-, homopolymer
Record name Ruthenium, (acetato-κO)dicarbonyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26317-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

216.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26317-70-4
Record name Ruthenium, (acetato-.kappa.O)dicarbonyl-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Advanced Synthetic Methodologies for Ruthenium I Carbonyl Acetate Complexes

Precursor-Based Synthesis Strategies

The selection of the initial ruthenium-containing reactant is a critical determinant of the synthetic pathway and the ultimate structure of the carbonyl acetate (B1210297) complex. Ruthenium halides, hydrides, and dicarbonyl compounds are common starting points for these syntheses.

Synthesis from Ruthenium Halide Precursors

Ruthenium halide complexes are widely utilized as precursors due to their commercial availability and well-established reactivity. A common strategy involves the displacement of halide ligands with acetate groups. For instance, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂ (PPh₃)₃], serves as a key starting material for carboxylate complexes. The exchange of chloride ligands with acetate can be achieved through reaction with metal acetates, such as sodium acetate. mdpi.com

Another approach starts with the polymeric ruthenium dicarbonyl dichloride, [Ru(CO)₂Cl₂]n. This precursor can react with sodium acetate in the presence of a diimine ligand (N^N) in a methanolic solution to yield a mixture of Ru(I) and Ru(II) complexes. nih.gov The dinuclear Ru(I) complex, [Ru(I)₂(MeCO₂)(CO)₄(N^N)₂]⁺, can be formed through this route. nih.gov Similarly, complexes of the type Ru(CO)₂Cl₂L (where L is a bidentate ligand like 1,10-phenanthroline) react with silver carboxylates to yield the corresponding dicarboxylate derivatives, Ru(CO)₂(OCOR)₂L. researchgate.net A more fundamental approach involves reacting a metal trichloride (B1173362) like RuCl₃ with carbon monoxide to first form a metal carbonyl complex, which is then further reacted with other ligands. google.com

PrecursorReagentsProduct TypeReference
[RuCl₂(PPh₃)₃]Sodium Acetate (NaOAc)Ruthenium(II) diacetate complex mdpi.com
[Ru(CO)₂Cl₂]nSodium Acetate, Diimine ligandMixture of Ru(I) and Ru(II) complexes nih.gov
Ru(CO)₂Cl₂LSilver CarboxylatesRuthenium(II) dicarboxylate complex researchgate.net
RuCl₃Carbon Monoxide, LigandsMetal carbonyl complex google.com

Routes Involving Ruthenium Hydride and Dicarbonyl Precursors

Ruthenium hydride and dicarbonyl complexes offer alternative pathways that often involve reactions with carboxylic acids. The dihydrido complex [Ru(H)₂(CO)₂(PnBu₃)₂] reacts with acetic acid to form the acetatohydride complex, [RuH(CO)₂(MeCO₂)(PnBu₃)₂], which is considered a likely intermediate in catalytic cycles. researchgate.net Evidence suggests that equilibria between ruthenium hydrides and carboxylato complexes are established in the presence of hydrogen and acetic acid. researchgate.net Another hydride precursor, H₂Ru(CO)(PPh₃)₃, can undergo acid-base reactions to incorporate ligands. nih.gov

Dicarbonyl precursors are also valuable. The commercially available dicarbonyl precursor [RuCl₂(CO)₂]n can be reacted with a diphosphine such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and sodium acetate in refluxing toluene (B28343) to produce [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)]. acs.org Furthermore, complexes like Ru(CO)₃(PPh₃)₂ can be treated with various carboxylic acids to synthesize dicarbonyl dicarboxylate compounds of the formula [Ru(CO)₂(PPh₃)₂(O₂CR)₂]. uwa.edu.au

PrecursorReagentsProductReference
[Ru(H)₂(CO)₂(PnBu₃)₂]Acetic Acid[RuH(CO)₂(MeCO₂)(PnBu₃)₂] researchgate.net
[RuCl₂(CO)₂]nDiPPF, Sodium Acetate[Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] acs.org
Ru(CO)₃(PPh₃)₂Carboxylic Acids (RCOOH)[Ru(CO)₂(PPh₃)₂(O₂CR)₂] uwa.edu.au

Mechanochemical Synthetic Approaches

Mechanochemistry presents a green and efficient alternative to traditional solution-based synthesis. This solvent-free method involves the manual or mechanical grinding of solid reactants at room temperature. mdpi.com A notable example is the synthesis of diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], by grinding [RuCl₂(PPh₃)₃] with sodium acetate. mdpi.com This approach offers several advantages, including shorter reaction times, reduced waste, and the ability to work with reagents that have poor solubility in common organic solvents. mdpi.com

The yield of the mechanochemical reaction can be influenced by factors such as the grinding time, the molar ratio of reactants, and the nature of the alkali metal cation in the acetate salt. mdpi.com Studies have shown that using sodium acetate generally results in higher yields compared to lithium or potassium acetate, which can be related to the respective heats of formation and the relative ease of breaking the metal-acetate bond. mdpi.com This sustainable method produces the target complex in yields comparable to conventional solution synthesis but in a fraction of the time and without the need for solvent. mdpi.com

PrecursorReagentMethodProductAdvantagesReference
[RuCl₂(PPh₃)₃]Sodium AcetateManual Grinding[Ru(OAc)₂(PPh₃)₂]Fast, Solvent-free, Good yields mdpi.com

Ligand-Specific Synthesis and Functionalization

The properties and reactivity of ruthenium carbonyl acetate complexes are highly tunable by modifying the ancillary ligands coordinated to the metal center. The incorporation of specific carboxylate, diphosphine, or other donor ligands allows for the synthesis of complexes with tailored electronic and steric properties.

Incorporation of Carboxylate Ligands

The direct incorporation of various carboxylate ligands is a fundamental strategy for functionalizing ruthenium complexes. This is often achieved by reacting a suitable precursor with a carboxylic acid or its salt. For example, Ru(CO)₃(PPh₃)₂ reacts with acids like methoxyacetic acid, isobutyric acid, and benzoic acid to form the corresponding dicarboxylate complexes. uwa.edu.au Similarly, mechanochemical synthesis has proven versatile, allowing for the preparation of ruthenium complexes with benzoate, pyruvate, and phenylglyoxylate (B1224774) ligands by grinding [RuCl₂(PPh₃)₃] with the respective sodium carboxylate salts. mdpi.com

The reactivity of the carboxylate anion can be influenced by its basicity and the electronic effects of its substituents. mdpi.com Dinuclear Ru(I) carboxylato complexes, such as Ru₂(CO)₄(μ-MeCOO)₂(PBu₃)₂, can react with acetic acid to yield a mononuclear complex, Ru(CO)₂(MeCOO)(μ-MeCOO)(PBu₃), which features both monodentate and chelating acetate ligands. researchgate.net This demonstrates the dynamic nature of carboxylate coordination in these systems.

Ruthenium PrecursorCarboxylate SourceResulting Complex TypeReference
Ru(CO)₃(PPh₃)₂Carboxylic Acids (RCOOH)[Ru(CO)₂(PPh₃)₂(O₂CR)₂] uwa.edu.au
[RuCl₂(PPh₃)₃]Sodium Carboxylates[Ru(O₂CR)₂(PPh₃)₂] mdpi.com
Ru₂(CO)₄(μ-MeCOO)₂(PBu₃)₂Acetic AcidMononuclear mixed-coordination acetate complex researchgate.net

Synthesis with Diphosphine and Other Ancillary Ligands

Diphosphine ligands are crucial in organometallic chemistry for their ability to form stable chelate rings and influence the catalytic activity of the metal center. mdpi.com Monocarbonyl acetate complexes bearing bulky diphosphines can be synthesized from [Ru(η¹-OAc)(η²-OAc)(PPh₃)₂(CO)] via the displacement of the triphenylphosphine (B44618) ligands. acs.orgacs.org For instance, reaction with 1,4-bis(dicyclohexylphosphino)butane (B1583941) (DCyPP) yields [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)]. acs.org The acetate precursor [Ru(η²-OAc)₂(PPh₃)₂] can also be used to synthesize complexes with bulky ferrocenyl diphosphines like DCyPF and DiPPF. acs.orgacs.org

Beyond phosphines, other ancillary ligands can be incorporated. Diimine ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), can be introduced by reacting them with precursors like [Ru(CO)₂Cl₂]n and sodium acetate. nih.gov The cationic complex [Ru(η¹-OAc)(CO)(dppb)(phen)]OAc, where dppb is 1,4-bis(diphenylphosphino)butane, is prepared from [Ru(η¹-OAc)(η²-OAc)(CO)(dppb)] and 1,10-phenanthroline. rsc.org Additionally, pyridine-alkoxide ligands have been used in conjunction with Ru₃(CO)₁₂ to create novel trinuclear ruthenium carbonyl complexes. frontiersin.orgrsc.org

Aqueous Phase Synthesis and Derivatization

The synthesis of ruthenium carbonyl complexes in aqueous media presents a significant challenge due to the generally poor water solubility of common precursors and products. However, the development of water-soluble ruthenium complexes is of great interest for applications in "green" catalysis, allowing for reactions to be carried out in an environmentally benign solvent.

A promising strategy to enhance the water-solubility of ruthenium carbonyl complexes involves the introduction of hydrophilic ligands. nih.gov Research into CO-releasing materials (CO-RMs) has led to the synthesis of PEGylated sawhorse-type diruthenium(I) carbonyl complexes. nih.gov The synthesis starts with the thermolysis of Ru₃(CO)₁₂ in acetic acid to produce a polymeric sawhorse-structured ruthenium carbonyl acetate. nih.gov This intermediate is then subjected to a ligand substitution reaction with PEGylated glycine (B1666218) methyl esters to yield water-soluble diruthenium carbonyl complexes. nih.gov The presence of the polyethylene (B3416737) glycol (PEG) chains significantly enhances the hydrophilicity of the final complex. nih.gov

While the direct synthesis of ruthenium(I) carbonyl acetate from simple precursors in water is not well-documented, the derivatization of pre-formed complexes to impart water solubility is a viable approach. The synthesis of ruthenium(II)-aquo complexes, for example, demonstrates the ability of ruthenium to coordinate with water, which can be a stepping stone to developing fully aqueous synthetic routes. rsc.org The aquo ligand in such complexes can be readily substituted, opening up possibilities for further derivatization in aqueous solution. rsc.org

The challenges in aqueous phase synthesis are often related to the hydrolytic instability of intermediate species. researchgate.net Nevertheless, the development of water-soluble phosphine (B1218219) ligands and other hydrophilic ancillary ligands continues to be a key focus in the pursuit of efficient aqueous-phase synthetic methodologies for ruthenium carbonyl complexes.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for organometallic compounds, including ruthenium carbonyl acetate complexes. A primary focus is the reduction or elimination of hazardous solvents, which are often a major source of chemical waste.

A significant advancement in this area is the application of mechanochemistry, specifically manual grinding, for the solvent-free synthesis of ruthenium carboxylate complexes. mdpi.com It has been demonstrated that the well-known complex, diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], can be efficiently synthesized by grinding solid dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], with sodium acetate. mdpi.com This mechanochemical method is not only solvent-free but also proceeds rapidly at room temperature, offering significant advantages over the traditional solution-based synthesis which requires refluxing in an organic solvent like tert-butanol. mdpi.com

The efficiency of this solvent-free approach has been evaluated using green chemistry metrics such as the E-factor (environmental factor) and Mass Productivity. For the synthesis of the acetate complex, the mechanochemical route showed a slightly better E-factor and Mass Productivity compared to the conventional solvent-based method. mdpi.com This approach highlights a viable and more environmentally friendly alternative for the synthesis of ruthenium acetate precursors.

The benefits of mechanosynthesis for preparing ruthenium carboxylate complexes include:

Solvent-free conditions: Eliminates the need for organic solvents, reducing waste and environmental impact. mdpi.com

Mild reaction conditions: The synthesis is performed at room temperature, reducing energy consumption. mdpi.com

Short reaction times: Good yields can be achieved in a much shorter time compared to solution-based methods. mdpi.com

High yields: The yields obtained are comparable to or even better than traditional methods. mdpi.com

Table 2: Comparison of Synthetic Routes for [Ru(OAc)₂(PPh₃)₂]

ParameterConventional Solution SynthesisMechanochemical SynthesisReference
Solventtert-ButanolNone (solvent-free) mdpi.com
TemperatureRefluxRoom Temperature mdpi.com
Reaction TimeSeveral hours30 minutes mdpi.com
Yield~69% (isolated)~80% (NMR yield), ~69% (isolated) mdpi.com
E-factor~4~3 mdpi.com
Mass Productivity~5~6 mdpi.com

This preliminary research into the mechanosynthesis of ruthenium complexes opens up new avenues for the development of more sustainable and efficient synthetic protocols in organometallic chemistry. mdpi.com

Comprehensive Structural Elucidation and Characterization of Ruthenium I Carbonyl Acetate Species

Spectroscopic Characterization Techniques for Electronic and Vibrational Insights

Spectroscopic methods are indispensable for the elucidation of ruthenium(I) carbonyl acetate (B1210297) structures, revealing key information about ligand coordination, electronic environments, and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of ruthenium carbonyl acetate complexes in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei (¹H, ¹³C, ³¹P), researchers can deduce the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy provides valuable information about the protons within the organic ligands attached to the ruthenium center, particularly the acetate group. The chemical shift of the acetate's methyl protons is sensitive to the coordination mode of the carboxylate ligand.

For instance, in a dimeric Ru(I) sawhorse complex, a bridged-acetate ligand displays a singlet at approximately δ 1.94 ppm. mdpi.com In mononuclear ruthenium complexes featuring both monodentate (κ¹) and bidentate (κ²) acetate ligands, the methyl protons can exhibit broad singlets at chemical shifts such as δ 0.52, 0.62, and 0.69 ppm, indicating dynamic behavior or distinct electronic environments for the different acetate groups. mdpi.com

Complex StructureLigand Environment¹H Chemical Shift (δ, ppm)Reference
Diruthenium(I) Sawhorse ComplexBridged Acetate (μ₂-acetato)1.94 mdpi.com
trans-(P,P)-κ¹(O)Ac, κ²(O,O)Ac-[Ru(CO)(PPh₃)₂]κ¹ and κ² Acetate Methyls0.69 mdpi.com
cis-(P,P)-κ¹(O)Ac,-κ²(O,O)Ac-[Ru(CO)(PPh₃)₂]κ¹ and κ² Acetate Methyls0.52 mdpi.com
trans-(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂]κ² Acetate Methyl0.62 mdpi.com

¹³C NMR spectroscopy is essential for directly observing the carbon atoms in both the carbonyl (CO) and acetate (OAc) ligands. The chemical shifts of these carbons are highly informative about the bonding between the ligand and the ruthenium atom.

The resonance for the carbonyl carbon typically appears significantly downfield. In diruthenium(I) sawhorse complexes, the Ru-bonded carbonyl groups are observed around δ 204 ppm. mdpi.com In mononuclear complexes, such as those with phosphine (B1218219) ligands, the carbonyl carbon resonance can appear as a triplet (due to coupling with two equivalent phosphorus nuclei) in the range of δ 205-206 ppm or as a doublet of doublets if the phosphine ligands are inequivalent. mdpi.com

The carboxylate carbon of the acetate ligand also provides a distinct signal. For a bridging acetate in a sawhorse structure, this resonance is found at approximately δ 172 ppm. mdpi.com In mononuclear species with various acetate coordination modes, the carboxylate carbon signals appear further downfield, typically between δ 186 and 189 ppm. mdpi.com

Complex StructureCarbon Environment¹³C Chemical Shift (δ, ppm)Coupling Constants (Hz)Reference
Diruthenium(I) Sawhorse ComplexRu-CO204N/A mdpi.com
Diruthenium(I) Sawhorse ComplexBridging Carboxylate (-COO)172N/A mdpi.com
trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]Ru-CO206.0t, ²J(P,C) = 14 mdpi.com
trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]Acetate (-COO)186.0N/A mdpi.com
cis-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]Ru-CO204.7dd, ²J(P,C) = 19, 16 mdpi.com
cis-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]Acetate (-COO)189.3N/A mdpi.com

For ruthenium carbonyl acetate complexes that incorporate phosphine ligands (PR₃), ³¹P NMR spectroscopy is a primary characterization tool. The chemical shift (δ) and coupling constants provide critical data on the coordination and electronic properties of the phosphine ligands.

The ³¹P chemical shift is sensitive to the geometry of the complex. For example, in complexes of the type [Ru(CO)(OAc)₂(PPh₃)₂], a singlet in the ³¹P{¹H} NMR spectrum around δ 39.1 ppm is indicative of a trans arrangement of the two phosphine ligands, which makes them chemically equivalent. mdpi.com Conversely, a cis geometry would result in two distinct signals, often as a pair of doublets due to P-P coupling. In some cases, broad signals are observed, which can suggest hindered rotation or other dynamic processes in solution. mdpi.com

Complex Structure/Isomer³¹P Chemical Shift (δ, ppm)Reference
trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]39.1 mdpi.com
cis-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]35.5 mdpi.com
trans-(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂]38.4 mdpi.comsemanticscholar.org
mer-κ¹(O)THAc-[Ru(CO)H(PPh₃)₃]41.2, 36.5 mdpi.com

In-situ NMR spectroscopy allows for the real-time observation of chemical reactions, providing mechanistic insights into the formation and transformation of ruthenium carbonyl acetate species. This technique is particularly valuable for studying catalytic cycles and identifying transient intermediates. researchgate.net

For example, high-pressure (HP) NMR experiments have been used to establish that hydride species, such as RuH(CO)₂(OAc)(PnBu₃)(PPh₃), are generated in-situ during hydrogenation reactions from bis(acetate) precursors. researchgate.net Similarly, the stepwise addition of acetic acid to ruthenium hydride precursors can be monitored by ¹H NMR to observe the formation of intermediate monohapto (κ¹(O)Ac) and dihapto (κ²(O,O)Ac) acetate complexes before the final product is formed. mdpi.comsemanticscholar.org These studies reveal the dynamic equilibria between different ruthenium species under reaction conditions. researchgate.net

Infrared (IR) Spectroscopy for Carbonyl and Carboxylate Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental technique for characterizing metal carbonyl and carboxylate compounds. The positions of the stretching frequency bands (ν) for the C=O and COO groups provide direct information about the bonding mode and the electronic environment of the metal center.

The stretching vibrations of the acetate's carboxylate group (COO⁻) are also informative. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies can distinguish between different coordination modes. A large separation (Δν > 200 cm⁻¹) is characteristic of a monodentate (κ¹) coordination, while a smaller separation (Δν < 150 cm⁻¹) suggests a bidentate chelation (κ²) or bridging mode. mdpi.com For example, a κ¹-acetate coordination shows bands around 1653 cm⁻¹ (νₐₛ) and 1363 cm⁻¹ (νₛ), giving a large Δν of 290 cm⁻¹, whereas a κ²-acetate chelate shows narrower separation with bands at 1682 cm⁻¹ and 1656 cm⁻¹. mdpi.comsemanticscholar.org

Complex Structure / TypeVibrational ModeFrequency (ν, cm⁻¹)Reference
Diruthenium(I) Sawhorse Complexν(CO)2028 - 1938 mdpi.com
Diruthenium(I) Sawhorse Complexν(C=O) of bridged carboxylate1743 mdpi.com
mer-κ¹(O)Ac-[Ru(CO)H(PPh₃)₃]ν(CO)1918 mdpi.comsemanticscholar.org
trans-(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂]ν(CO)1929 mdpi.comsemanticscholar.org
trans-(P,P)-[Ru(CO)(OAc)₂(PPh₃)₂]ν(CO)1940 mdpi.com
κ¹(O)-THAc, κ²(O,O)-THAc-[Ru(CO)(PPh₃)₂]ν(CO)1970 mdpi.com
κ¹-Acetateνₐₛ(COO) - νₛ(COO) (Δν)1653 - 1363 (290) mdpi.com
κ²-Acetateνₐₛ(COO) - νₛ(COO) (Δν)1682 - 1656 (26) mdpi.comsemanticscholar.org

Diffraction Methods for Solid-State Structural Determination

For example, the X-ray crystal structure of κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂] confirmed a simultaneous monohapto and dihapto coordination of the thymine (B56734) acetate ligands in a reciprocal facial disposition. semanticscholar.orgmdpi.com In another instance, the structure of [Ru(η²-OAc)(C≡CPh)(DiPPF)(CO)] was unambiguously determined by X-ray diffraction analysis. acs.org The molecular structures of trinuclear ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have also been elucidated, revealing a pseudooctahedral coordination mode for the three ruthenium atoms. frontiersin.org

The precision of SC-XRD allows for the detailed analysis of subtle structural features. For instance, in a heteroleptic ruthenium(II) complex, the Ru-N(pyridine) bond distance was found to be shorter by 0.13 Å than the Ru-N(quinoline) bond. yu.edu.jo This level of detail is crucial for understanding the electronic and steric effects of different ligands on the metal center.

Table 3: Selected Bond Lengths from SC-XRD Data of Ruthenium Complexes
ComplexBondBond Length (Å)Reference
Ru (elemental)Ru-Ru2.65 (shorter), 2.71 (longer) materialsproject.org
Ru₃(CO)₁₂Ru-Ru (mean)2.848 rsc.org
Heteroleptic Ru(II) ComplexRu-N(pyridine) vs Ru-N(quinoline)~0.13 Å difference yu.edu.jo

The coordination geometry around the ruthenium center in carbonyl acetate complexes can vary significantly, influencing their properties and reactivity. Common geometries observed include octahedral, sawhorse, and paddlewheel arrangements. researchgate.netnih.gov

Many mononuclear ruthenium complexes adopt a distorted octahedral geometry. yu.edu.jonih.gov For example, a heteroleptic ruthenium(II) complex with 8-(diphenylphosphino)quinoline, 2,6-pyridinedicarboxylate, and DMSO ligands exhibits a distorted octahedral arrangement where the O-N-O ligand occupies meridional sites. yu.edu.jo

Dinuclear ruthenium(I) carbonyl carboxylates often exhibit a "sawhorse" structure. researchgate.netnih.gov This geometry is characterized by a Ru-Ru bond with four bridging carboxylate or similar ligands and axial ligands at each ruthenium center. The thermolysis of Ru₃(CO)₁₂ with certain carboxylic acids can yield complexes with this classic sawhorse structure. researchgate.net Similarly, PEGylated sawhorse Ru₂(CO)₄ complexes have been synthesized and characterized, with X-ray diffraction confirming the diruthenium sawhorse skeleton. nih.gov

The "paddlewheel" structure is another common motif for dinuclear carboxylate complexes, although it is more frequently associated with other transition metals like copper. mdpi.com However, the term is sometimes used to describe the arrangement of bridging ligands around two metal centers.

The solid-state packing of ruthenium(I) carbonyl acetate complexes is often governed by a network of inter- and intramolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com These non-covalent interactions can play a significant role in the supramolecular architecture and properties of the material.

In the crystal structure of κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂], the κ¹-THAc ligand of one molecule engages in intermolecular Watson-Crick N-H···O hydrogen bonds with the chelated κ²-(O,O)-THAc ligand of an adjacent molecule. mdpi.com This interaction forms a supramolecular metallacycle, which is further stabilized by antiparallel π-π stacking of the thymine rings and a C-H···O interaction involving a phosphine phenyl group. mdpi.com Such hydrogen bonding networks can be intricate, involving different donor and acceptor groups within the molecule and with neighboring molecules. mdpi.com DFT calculations can be employed to investigate the energetics of these interactions, such as the stabilization gained from intramolecular hydrogen bonds. mdpi.com

Advanced Electron Density and Orbital Analysis

The electronic structure and bonding characteristics of ruthenium(I) carbonyl acetate species have been elucidated through sophisticated computational and spectroscopic methods. These analyses provide deep insights into charge distribution, molecular orbital interactions, and the nature of the metal-ligand bonds, which are fundamental to understanding the compound's reactivity and stability.

Theoretical and Computational Approaches

Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic properties of these complexes. mdpi.comsemanticscholar.org DFT allows for the optimization of molecular geometries and the calculation of electronic energies, providing a basis for understanding the relative stability of different isomers and coordination modes. mdpi.com For instance, DFT calculations have been employed to predict the energy differences between various isomeric forms of related ruthenium acetate complexes, taking into account solvent effects to better correlate with experimental observations. mdpi.com

Furthermore, the nature of the interaction between the carbon monoxide ligand and the ruthenium center is a critical aspect of the electronic structure. This interaction is characterized by a combination of σ-donation from the CO to the metal and π-backdonation from the metal's d-orbitals to the π* antibonding orbitals of the CO. nih.gov QTAIM can differentiate between these interactions; a predominant π-interaction leads to a negative partial charge on the CO ligand, whereas predominant σ-bonding results in a positive partial charge. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the bonding within the complex. Analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The composition and energy of these orbitals dictate the complex's reactivity towards nucleophiles and electrophiles.

In related ruthenium carbonyl clusters, MO calculations have shown that the bonding can be described primarily by the interaction between the LUMO of the ligand (e.g., isocyanate in a model system) and the HOMO of the metal carbonyl fragment. ias.ac.in The symmetry and energy of these interacting orbitals determine the stability and geometry of the resulting complex. ias.ac.in For ruthenium(I) carbonyl acetate, the HOMO is expected to have significant metal d-orbital character, while the LUMO would likely be dominated by the π* orbitals of the carbonyl ligand.

Advanced spectroscopic techniques, such as valence-to-core resonant inelastic X-ray scattering (RIXS), coupled with time-dependent density functional theory (TDDFT), offer direct experimental probes of the valence electronic structure. nih.gov This method can provide detailed information on the composition of local molecular orbitals by analyzing valence excitations. nih.gov In various ruthenium complexes, RIXS has been used to qualitatively understand the MOs derived from the mixing of ruthenium 4d orbitals with ligand σ and π orbitals. nih.gov The splitting of the Ru 4d orbitals by the ligand field into higher-energy 4d(σ) and lower-energy 4d(π) sets is a key feature that can be probed with such techniques. nih.gov

The following tables summarize key computational findings on charge distribution and bonding in analogous ruthenium carbonyl systems, providing a model for understanding the electronic characteristics of ruthenium(I) carbonyl acetate.

Table 1: QTAIM Partial Charges in a Dicationic Triruthenium Carbonyl Cluster [7a]²⁺ nih.gov
Molecular FragmentCalculated Partial Charge (a.u.)
Terminal -Ru(CO)₅+0.875
Central -Ru(CO)₄-+0.25
Table 2: QTAIM Partial Charges on Carbonyl Ligands Based on Bonding Type nih.gov
Complex/Bonding TypeCalculated Partial Charge on CO (a.u.)
Neutral Metal Pentacarbonyls (Predominant π-backbonding)-0.157 to -0.180
Nonclassical [M(CO)₆]²⁺ Dications (Predominant σ-bonding)+0.128 to +0.150

Coordination Chemistry and Ligand Sphere Dynamics of Ruthenium I Carbonyl Acetate Systems

Nature of Ruthenium-Ligand Bonding Interactions

A defining feature of metal-carbonyl complexes is the synergistic bonding model involving σ-donation from the carbon monoxide ligand to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty π* antibonding orbital of the CO ligand. In ruthenium(I) carbonyl systems, this Ru→CO π back-donation is a significant factor influencing the electronic properties and structure of the complex. rsc.org This back-bonding strengthens the metal-carbon bond while concurrently weakening the carbon-oxygen bond. The extent of this back-donation can be modulated by the other ligands present in the coordination sphere. A gradual change in the coordination environment of the CO ligands, such as moving from terminal to bridging positions, results in a lengthening of the C-O bonds and a bending of the Ru-C-O units, consistent with the effects of π back-donation. rsc.org

The strength of this back-bonding is also reflected in the vibrational frequency of the C-O bond, which can be observed using infrared (IR) spectroscopy. A greater degree of back-donation leads to a lower C-O stretching frequency (ν(CO)). For instance, in sawhorse-type diruthenium(I) carbonyl complexes, the terminal carbonyl ligands exhibit characteristic IR absorption bands that are sensitive to the electronic environment of the ruthenium centers. nih.gov

The acetate (B1210297) ligand is remarkably versatile in its coordination to metal centers, capable of adopting various binding modes. In ruthenium(I) carbonyl acetate complexes, the most common coordination modes are mono-hapto (or monodentate, κ¹) and di-hapto (or bidentate, κ²). In the mono-hapto mode, only one of the oxygen atoms of the acetate ligand is bound to the ruthenium center, while in the di-hapto mode, both oxygen atoms coordinate to the metal, forming a four-membered chelate ring. mdpi.comsemanticscholar.orgrsc.org

The reaction of precursor complexes like cis-Ru(κ²-OAc)₂(PPh₃)₂ with various substrates can lead to products where both coordination modes of the acetate ligand are present simultaneously. For example, the reaction with terminal alkynes can yield vinylidene complexes of the type Ru(κ²-OAc)(κ¹-OAc)(═C═CHR)(PPh₃)₂. figshare.comacs.orgacs.org Similarly, reaction of mer-[Ru(H)₂(CO)(PPh₃)₃] with thymine (B56734) acetic acid can afford a complex with both mono-hapto and di-hapto coordination, [κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂]]. mdpi.comsemanticscholar.org The specific coordination mode adopted by the acetate ligand can have a significant impact on the stereochemistry and reactivity of the complex.

Coordination Modes of Acetate in Ruthenium Complexes
Coordination ModeDescriptionExample ComplexReference
Mono-hapto (κ¹)One oxygen atom of the acetate ligand is coordinated to the ruthenium center.Ru(κ²-OAc)(κ¹-OAc)(═C═CHR)(PPh₃)₂ figshare.comacs.orgacs.org
Di-hapto (κ²)Both oxygen atoms of the acetate ligand are coordinated to the ruthenium center, forming a chelate ring.cis-Ru(κ²-OAc)₂(PPh₃)₂ acs.org
Simultaneous κ¹ and κ²Complexes containing both mono-hapto and di-hapto acetate ligands in the same coordination sphere.[κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂]] mdpi.comsemanticscholar.org

The electronic nature of other ligands in the coordination sphere, often referred to as ancillary or spectator ligands, can significantly influence the bonding within the ruthenium(I) carbonyl acetate framework. These ligands can modulate the electron density at the ruthenium center, which in turn affects the extent of π-back-donation to the carbonyl ligands and the lability of other coordinated groups.

Electron-donating ligands increase the electron density on the ruthenium atom. This enhanced electron density promotes stronger π-back-donation to the CO ligands, resulting in a stronger Ru-C bond and a weaker C-O bond, which is observable as a decrease in the ν(CO) stretching frequency in the IR spectrum. Conversely, electron-withdrawing ligands decrease the electron density at the metal center, leading to weaker back-donation to the carbonyls and a higher ν(CO) frequency. acs.org The catalytic efficiency of ruthenium complexes in reactions such as alcohol oxidation has been shown to be controlled by the electronic effect of the coligand. acs.org For instance, complexes with strong π-acceptor coligands exhibit higher catalytic activity compared to those with electron-donating coligands. acs.org The nature of the Ru-ligand bond is a composite of electrostatic, covalent, and charge-transfer interactions, with both donation and back-donation playing crucial roles in the stabilization of the complex. mdpi.com

Role of Acetate Ligand in Coordination and Reactivity

The acetate ligand is not merely a spectator; it often plays an active and crucial role in the reactivity of ruthenium(I) carbonyl complexes. Its ability to act as a proton shuttle and its dynamic, fluxional behavior are key to understanding the mechanistic pathways of reactions catalyzed by these systems.

A significant discovery in the chemistry of ruthenium acetate complexes is the role of the acetate ligand as a proton shuttle, a mechanism termed Ligand-Assisted Proton Shuttle (LAPS). rsc.org This behavior is particularly evident in the formation of ruthenium vinylidene complexes from terminal alkynes. rsc.orgrsc.orgyork.ac.ukacs.orgresearchgate.net In this process, the acetate ligand acts as an internal base, deprotonating the alkyne to form an alkynyl intermediate. The resulting protonated acetate then acts as an internal Brønsted acid, re-protonating the alkynyl ligand at the β-carbon to facilitate the 1,2-hydrogen migration that forms the vinylidene ligand. rsc.org

This intramolecular proton transfer pathway provides a lower energy route for the alkyne-to-vinylidene tautomerization compared to systems lacking such a functionality, such as those with chloride ligands. rsc.org This "chemically non-innocent" role of the acetate ligand highlights its ability to actively participate in substrate transformations at the metal center. rsc.org

Steps in the Ligand-Assisted Proton Shuttle (LAPS) Mechanism
StepDescriptionRole of AcetateReference
1Deprotonation of the terminal alkyne.Acts as an intramolecular base. rsc.org
2Formation of a ruthenium alkynyl intermediate.- rsc.org
3Protonation of the β-carbon of the alkynyl ligand.Acts as an intramolecular Brønsted acid. rsc.org
4Formation of the ruthenium vinylidene complex.- rsc.org

Ruthenium(I) carbonyl acetate complexes often exhibit fluxional behavior, meaning that the ligands can undergo rapid intramolecular exchange processes. The acetate ligands, in particular, can be highly mobile. In complexes containing both mono-hapto and di-hapto acetate ligands, these can undergo fast exchange on the NMR timescale. figshare.comacs.orgacs.org This fluxionality can even be observed at low temperatures, such as 195 K in the case of Ru(κ²-OAc)(κ¹-OAc)(═C═CHPh)(PPh₃)₂. figshare.comacs.org

This dynamic behavior can be influenced by other factors within the molecule. For instance, in a hydroxy-substituted vinylidene complex, a hydrogen bond between the hydroxyl group and the κ¹-acetate ligand can inhibit the exchange of the acetate ligands, making the process slow on the NMR timescale at 215 K. figshare.comacs.org The interconversion between different coordination modes of the acetate ligand is a key aspect of the reactivity of these complexes, allowing for the creation of vacant coordination sites or facilitating substrate activation. mdpi.com

Ancillary Ligand Effects on Coordination Environment

The coordination sphere of ruthenium(I) carbonyl acetate is highly adaptable, and its stereoelectronic properties can be finely tuned by the introduction of various ancillary ligands. These ligands play a crucial role in stabilizing the ruthenium center, influencing the reactivity of the complex, and dictating the ultimate geometry of the coordination environment. The nature of the ancillary ligand, particularly its denticity, steric bulk, and electronic properties, directly impacts the bonding of the carbonyl and acetate groups.

Diphosphine and Other Phosphine (B1218219) Ligands

Phosphine ligands, particularly chelating diphosphines, are instrumental in modifying the coordination chemistry of ruthenium(I) carbonyl acetate systems. The introduction of these ligands often proceeds via the displacement of other, more labile ligands, such as triphenylphosphine (B44618) (PPh₃). For instance, monocarbonyl acetate complexes featuring bulky diphosphines can be synthesized from [Ru(η¹-OAc)(η²-OAc)(PPh₃)₂(CO)] by reacting it with an excess of the desired diphosphine, such as dicyclohexylphosphinopropane (DCyPP), in a suitable solvent like cyclohexane (B81311) at elevated temperatures. acs.org This substitution results in the formation of complexes like [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)]. acs.org

The steric and electronic properties of the phosphine ligands significantly influence the geometry and stability of the resulting complexes. Bulky, electron-rich alkyl diphosphines tend to enforce a cis-RuP₂ arrangement and a restricted ring conformation, which can be critical for applications in stereoselective catalysis. acs.org The high trans influence of these basic diphosphines can weaken the bond of ligands positioned opposite to them, facilitating their displacement. acs.org This effect is evident in the reactivity of these complexes, where ligands trans to the phosphorus atoms are more easily substituted. acs.org

Furthermore, the interplay between different ligands within the coordination sphere can lead to interesting structural rearrangements. For example, dicarbonyl complexes such as trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] (where DiPPF is 1,1'-bis(diisopropylphosphino)ferrocene) can be synthesized from the reaction of a precursor with carbon monoxide. acs.org Subsequent heating of such dicarbonyl complexes can lead to decarbonylation and a geometric rearrangement from a mer to a fac geometry of the Ru(PP)(CO) core. acs.org

The acetate ligand itself plays a dynamic role in these systems, capable of switching between monodentate (η¹) and bidentate (η²) coordination modes. acs.org This flexibility helps to stabilize mononuclear species and can facilitate interactions with solvent molecules through hydrogen bonding. acs.org The choice of phosphine ligand can also influence the catalytic properties of the resulting ruthenium complexes in various organic transformations. researchgate.net

CompoundAncillary LigandCoordination FeatureReference
[Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)]DCyPPMonocarbonyl with chelating diphosphine acs.org
trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂]DiPPF, CODicarbonyl with chelating diphosphine acs.org
[Ru(OAc)₂(PPh₃)₂]PPh₃Diacetate bis(triphenylphosphine) mdpi.com

Bidentate Nitrogen (N^N) and Schiff Base Ligands

Ruthenium(II) carbonyl complexes containing bidentate Schiff bases and other co-ligands like triphenylphosphine or pyridine (B92270) have been shown to be effective catalysts in oxidation reactions. researchgate.net The Schiff base ligand, acting as a spectator ligand, modulates the electronic properties of the ruthenium center, which in turn affects its catalytic activity. The general formula for some of these complexes can be represented as [Ru(L)(CO)(PPh₃)(Z)], where L is the Schiff base anion and Z can be another phosphine or a nitrogen-containing ligand like pyridine or piperidine. researchgate.net

The coordination of Schiff bases, which are typically synthesized through the condensation of a primary amine and a carbonyl compound, provides a versatile scaffold. nih.gov The donor atoms, commonly nitrogen and oxygen, form strong chelate bonds with the ruthenium atom. nih.gov The structural framework of the Schiff base can be readily modified with different functional groups, allowing for the fine-tuning of the electronic and steric environment around the metal center. nih.gov This tunability has implications for the biological activity of these complexes, including their potential as antibacterial agents. researchgate.netresearchgate.net

The reaction of ruthenium carbonyl precursors with bidentate nitrogen ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl (bpy) can lead to the formation of dicarbonyl complexes. For example, reacting Ru(CO)₂Cl₂(phen) with silver acetate yields Ru(CO)₂(OAc)₂(phen). researchgate.net These complexes can serve as precursors for further reactions, such as the synthesis of cationic complexes by reacting with trifluoromethanesulfonic acid in acetonitrile. researchgate.net

CompoundAncillary LigandCoordination FeatureReference
[Ru(L)(CO)(PPh₃)(Z)]Schiff base, PPh₃, Pyridine/PiperidineOctahedral geometry with tridentate Schiff base researchgate.net
Ru(CO)₂(OAc)₂(phen)1,10-phenanthrolineDicarbonyl with bidentate nitrogen ligand researchgate.net

Scorpionate and Other Chelating Ligands

While specific examples of scorpionate ligands in ruthenium(I) carbonyl acetate systems are not extensively detailed in the provided context, the principles of chelation from other multidentate ligands can be extrapolated. Chelating ligands, in general, enhance the stability of the metal complex through the chelate effect. The coordination of a tridentate ligand, for instance, can occupy three coordination sites, significantly influencing the geometry and reactivity of the complex.

In a related context, terpyridine ligands, which are tridentate nitrogen-based chelators, have been used in the synthesis of ruthenium carbonyl compounds. nih.gov These ligands can coordinate to the ruthenium center in a meridional fashion, occupying three equatorial positions in an octahedral complex. nih.gov The remaining sites can be occupied by carbonyl groups and other ligands like chloride. The strong chelation of the terpyridine ligand provides a stable framework for the complex. nih.gov The influence of such chelating ligands is crucial in directing the synthesis towards specific isomers and in controlling the catalytic behavior of the resulting complexes. nih.gov The use of chelating ligands is a key strategy to tune the reactive site of ruthenium complexes for various applications. nih.gov

Multinuclear Ruthenium Carbonyl Acetate Architectures

The ability of ruthenium to form metal-metal bonds and for ligands like carbonyl and acetate to bridge between metal centers leads to the formation of a diverse array of multinuclear complexes. These architectures range from simple dinuclear species to more complex, high-nuclearity clusters.

Dinuclear and Triruthenium Cluster Formations

Dinuclear ruthenium(I) complexes often feature a "sawhorse" type structure, where two ruthenium atoms are bridged by two carboxylate ligands. researchgate.net Each ruthenium atom is typically further coordinated by two carbonyl groups and an axial ligand. The Ru-Ru bond distance in these complexes is indicative of a direct metal-metal interaction. researchgate.net The synthesis of these dinuclear complexes can be achieved through various routes, for example, by reacting [Ru₂(μ-O₂CCH₃)₂(CO)₄]n with 2-electron donating ligands. researchgate.net

Trinuclear ruthenium clusters are also a prominent feature of this chemistry. The reaction of Ru₃(CO)₁₂ with pyridine-alkoxide ligands in refluxing xylene can yield trinuclear clusters. frontiersin.org In these structures, the three ruthenium atoms form a triangular core, which can be bridged by other ligands. For example, in some trinuclear ruthenium clusters derived from pyridine-alkoxide ligands, two ruthenium atoms are bridged by an oxygen atom from the ligand. frontiersin.org The coordination sphere of the ruthenium atoms is completed by terminal carbonyl groups. The formation and stability of these clusters are highly dependent on the reaction conditions and the nature of the ancillary ligands. frontiersin.org

CompoundNuclearityStructural FeatureReference
Ru₂(μ-O₂CCH₃)₂(CO)₄L₂DinuclearSawhorse structure with bridging acetates researchgate.net
Ph₄P[{RuIII(acac)Cl}₂(μ-Cl)₃]DinuclearTriply μ-chlorido-bridged mdpi.com
Trinuclear Ru clustersTrinuclearTriangular Ru₃ core with bridging ligands frontiersin.org

High Nuclearity Carbonyl Clusters (e.g., Hexa- and Tetranuclear)

The chemistry of ruthenium carbonyls extends to the formation of higher nuclearity clusters, including tetranuclear and hexanuclear species. These clusters often feature a core of ruthenium atoms arranged in various geometries, such as a tetrahedron or an octahedron, surrounded by a sphere of carbonyl ligands. While acetate is not always a primary component of the core structure of the highest nuclearity clusters, carboxylate-containing precursors can be involved in their synthesis, and carboxylate ligands can be present in related, lower nuclearity species. researchgate.net

For example, tetranuclear ruthenium complexes, such as Ru₄(CO)₈(μ-MeCOO)₄(PBu₃)₂, have been investigated. researchgate.net The synthesis of high nuclearity clusters can be achieved through methods like vacuum pyrolysis or the linking of smaller cluster fragments. bath.ac.uk

Hexanuclear ruthenium clusters often contain an interstitial atom, such as a carbide atom, within the Ru₆ core, which imparts significant stability to the cluster. nih.gov A well-known example is the [Ru₆C(CO)₁₆]²⁻ anion. nih.gov Although not directly acetate complexes, the reactivity of these high-nuclearity clusters can be explored in the presence of acetate or other carboxylates, potentially leading to new cluster architectures. The synthesis of these complex structures is a specialized area of organometallic chemistry, with ongoing research into methods for their controlled assembly. bath.ac.uk

Cluster TypeNuclearityCore StructureReference
Ru₄(CO)₈(μ-MeCOO)₄(PBu₃)₂TetranuclearRu₄ core with bridging acetates researchgate.net
[Ru₆C(CO)₁₆]²⁻HexanuclearOctahedral Ru₆ core with interstitial carbide nih.gov

Interstitial Carbide and Hydride Clusters

The coordination chemistry of ruthenium carbonyl acetate systems extends to the formation of complex polynuclear clusters that can encapsulate interstitial atoms, such as carbon (carbide) and hydrogen (hydride). These interstitial atoms are located within the metallic framework of the cluster rather than being terminally or bridge-bonded to the exterior. Their presence significantly influences the structure, stability, and reactivity of the resulting cluster.

The formation of such clusters often involves the pyrolysis or controlled degradation of lower nuclearity ruthenium carbonyl precursors. While direct synthesis from a mononuclear "carbon monoxide;ruthenium(1+);acetate" species is not the common route, related ruthenium carbonyl species are well-established precursors to these complex structures. For instance, the thermal treatment of triruthenium dodecacarbonyl, Ru₃(CO)₁₂, can lead to the formation of hexaruthenium carbide clusters. bath.ac.uk The acetate ligands in a hypothetical ruthenium(I) carbonyl acetate precursor could potentially be displaced or be involved in intermediate steps leading to the formation of the metallic core.

Interstitial Carbide Clusters

Interstitial carbide clusters of ruthenium are characterized by a carbon atom fully encapsulated within a polyhedron of ruthenium atoms. The archetypal example is the octahedral [Ru₆C(CO)₁₇], which was the first structurally characterized metal carbonyl cluster containing an interstitial carbide atom. nih.gov The carbide atom is situated at the center of the Ru₆ octahedron. acs.org

The synthesis of these clusters can be initiated from various ruthenium carbonyls. A highly reduced ruthenium-carbide carbonyl cluster, [Ru₆C(CO)₁₅]⁴⁻, has been synthesized and serves as a versatile platform for accessing other Ru₆C clusters. nih.govacs.org For instance, the reaction of [Ru₆C(CO)₁₆]²⁻ with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) results in the formation of [Ru₆C(CO)₁₅]⁴⁻. nih.govnih.gov This highly reduced species can then be protonated or oxidized to yield a variety of other carbide clusters. nih.govunibo.it

The structural and spectroscopic data for a selection of ruthenium carbide carbonyl clusters are presented below.

Table 1: Selected Interstitial Ruthenium Carbide Carbonyl Clusters

Compound Metal Framework Geometry Key Spectroscopic Data (IR νCO, cm⁻¹) Reference
[Ru₆C(CO)₁₇] Octahedral Not specified in provided abstracts acs.org
[Ru₆C(CO)₁₆]²⁻ Octahedral Not specified in provided abstracts nih.gov
[Ru₆C(CO)₁₅]⁴⁻ Octahedral Not specified in provided abstracts nih.govacs.org
[HRu₆C(CO)₁₆]⁻ Octahedral Not specified in provided abstracts acs.org

The interstitial carbide atom plays a crucial role in stabilizing the cluster framework. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the bonding and electronic structure of these clusters, confirming the stabilizing effect of the encapsulated carbide. nih.govacs.org

Interstitial Hydride Clusters

Interstitial hydride ligands in ruthenium carbonyl clusters are hydrogen atoms that occupy voids within the metal framework. The formation of ruthenium hydride clusters can be achieved through various synthetic methods, including the reaction of ruthenium carbonyls with hydrogen gas. acs.org In the context of ruthenium carbonyl acetates, evidence suggests that hydride ruthenium complexes are catalytically active species in hydrogenation reactions. researchgate.net The reaction of phosphine-substituted ruthenium(I) and (II) carbonyl acetates with H₂ can lead to the formation of ruthenium hydride species. researchgate.net

While the provided search results focus more on edge-bridging and face-capping hydrides in ruthenium clusters rather than truly interstitial ones in high-nuclearity clusters, the principles of their formation from ruthenium carbonyl precursors are relevant. For example, the stepwise addition of acid to certain ruthenium carbonyl anions can lead to the formation of polynuclear hydride clusters. rsc.org

A study on peraurated ruthenium hydride carbonyl clusters details the synthesis of species like [HRu₄(CO)₁₂]³⁻ and its derivatives, where the hydride ligand is crucial to the cluster's structure and reactivity. rsc.orgresearchgate.net These clusters feature hydride ligands that bridge the edges of the ruthenium framework.

The characterization of hydride ligands within metal clusters often relies on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, where the encapsulated or bridging hydrides typically appear at characteristic upfield chemical shifts. For instance, in [H₃Ru₆C(CO)₁₅]⁻, the hydride ligands are observed in the ¹H NMR spectrum, and their bridging nature has been confirmed by X-ray diffraction. nih.govacs.org

Table 2: Selected Ruthenium Carbonyl Clusters Containing Hydride Ligands

Compound Hydride Position ¹H NMR (δ, ppm) Reference
[HRu₆C(CO)₁₅]³⁻ Edge-bridging -19.18 nih.gov
[HRu₆C(CO)₁₆]⁻ Edge-bridging Not specified in provided abstracts acs.org
[H₃Ru₆C(CO)₁₅]⁻ Two edge-bridging on the same face, one on an adjacent edge -20.04 (2H), -20.83 (1H) at 223 K nih.govacs.org

The reactivity and structure of these hydride clusters are of significant interest. For example, the replacement of hydride ligands with isolobal fragments like [Au(PPh₃)]⁺ can lead to structural changes due to factors such as aurophilic interactions. rsc.org Computational studies are also valuable for predicting the location and bonding of hydride ligands within the cluster framework. acs.org

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Fundamental Reaction Pathways and Transformations

The formation of ruthenium hydride species is a critical step in many catalytic reactions, particularly hydrogenation. Studies on phosphine-substituted ruthenium carbonyl carboxylates have shown that in the presence of molecular hydrogen and/or acetic acid, catalytically active hydride ruthenium complexes are formed. researchgate.net Equilibria between these ruthenium hydrides and the parent carboxylato complexes are established under catalytic conditions. researchgate.net

An intermediate hydrido-acetato complex, specifically HRu(CO)₂(MeCO₂)(PR₃)₂, has been identified as a product when mononuclear complexes like Ru(CO)₂(MeCO₂)₂(PR₃)₂ undergo hydrogenolysis of the acetato group at low temperatures. researchgate.net Further investigation has led to the successful synthesis and spectroscopic characterization of the acetatohydride complex [RuH(CO)₂(MeCO₂)(PⁿBu₃)₂]. This was achieved by reacting [Ru(H)₂(CO)₂(PⁿBu₃)₂] with acetic acid, a process that also provided evidence for the involvement of a dihydrogen intermediate, [Ru(H₂)(CO)₂(PⁿBu₃)₂]. researchgate.net

Formic acid has also been utilized as a source for both carbonyl and hydride ligands, leading to the formation of noble metal hydrido carbonyl complexes such as tetraruthenium dodecacarbonyl tetrahydride, [Ru₄(CO)₁₂H₄]. nih.gov Beyond their role in organic transformations, ternary ruthenium complex hydrides like Li₄RuH₆ and Ba₂RuH₆ have demonstrated remarkable catalytic efficiency in ammonia (B1221849) synthesis from N₂ and H₂ under mild conditions. dicp.ac.cn In contrast to many late transition-metal hydride complexes where N₂ is only weakly activated, these solid-state hydrides facilitate the reaction via a distinct mechanism. dicp.ac.cn

Table 1: Key Ruthenium Hydride Intermediates and Precursors
Complex/PrecursorFormation Condition/ReactantSignificance/RoleReference
HRu(CO)₂(MeCO₂)(PR₃)₂Hydrogenolysis of Ru(CO)₂(MeCO₂)₂(PR₃)₂Identified intermediate in hydride formation researchgate.net
[RuH(CO)₂(MeCO₂)(PⁿBu₃)₂]Reaction of [Ru(H)₂(CO)₂(PⁿBu₃)₂] with acetic acidSynthesized and characterized acetatohydride complex researchgate.net
[Ru(H₂)(CO)₂(PⁿBu₃)₂]Intermediate in the reaction of [Ru(H)₂(CO)₂(PⁿBu₃)₂] with acetic acidEvidence for a dihydrogen intermediate researchgate.net
[Ru₄(CO)₁₂H₄]From RuCl₃ and formic acidActive intermediate in formic acid decomposition nih.gov
Li₄RuH₆ / Ba₂RuH₆Synthesized ternary complex hydridesEfficient catalysts for ammonia synthesis dicp.ac.cn

Carbonyl insertion and its reverse, decarbonylation, are elementary steps in reactions involving ruthenium carbonyl complexes. For instance, the dicarbonyl complex trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] undergoes decarbonylation upon heating in the solid state to form the monocarbonyl species [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)]. acs.org This transformation highlights the lability of the Ru-CO bond under certain conditions. Ruthenium complexes are generally recognized as effective catalysts for the decarbonylation of a wide range of carbonyl compounds. dntb.gov.ua

While carbonyl insertion is a well-established mechanistic step in processes like hydroformylation catalyzed by related ruthenium systems, its specific role in the reactivity of acetate (B1210297) complexes is part of a broader mechanistic framework. ias.ac.in This process typically involves the migratory insertion of a carbonyl group into a metal-alkyl or metal-hydride bond to form an acyl or formyl intermediate, respectively. The catalytic hydrogenation of a ruthenium carbonyl to a formyl complex, [Ru(bpy)₂(CO)(CHO)]⁺, has been demonstrated, showcasing a key CO reduction intermediate. chaseliquidfuels.org Such transformations are crucial for the synthesis of valuable chemicals from C1 sources. chaseliquidfuels.org

The tautomerization of a coordinated alkyne to a vinylidene ligand is a significant transformation mediated by ruthenium complexes. Experimental and theoretical studies have provided detailed insights into the intramolecular acetate-mediated formation of ruthenium vinylidene complexes from their terminal alkyne tautomers. rsc.org It has been demonstrated that the acetate ligand plays a crucial, non-innocent role by lowering the energetic barrier for the 1,2-hydrogen migration required for this transformation. rsc.org

This process is described by a Ligand-Assisted Proton Shuttle (LAPS) mechanism, where the carboxylate group of the acetate ligand facilitates the proton transfer from the β-carbon to the α-carbon of the alkyne. rsc.org For certain indenyl-ruthenium(II) systems, this tautomerization exists as an equilibrium between the η²-alkyne and the η¹-vinylidene species. acs.org This equilibrium is a pivotal mechanistic step that often precedes subsequent reactions, such as the nucleophilic addition of phosphines to the coordinated alkyne ligand. acs.org

Acyl and alkyl complexes are key intermediates in numerous catalytic cycles. While their direct isolation in ruthenium carbonyl acetate systems can be challenging, their involvement is often inferred from product analysis and mechanistic studies of related complexes. For example, detailed mechanistic studies of transfer hydrogenation of ketones catalyzed by carboxamide carbonyl-ruthenium(II) complexes have been conducted. rsc.org The solid-state structures of complexes such as [Ru(II)(CO)Cl(PPh₃)₂L1] and [Ru(II)(CO)H(PPh₃)₂L1] confirm distorted octahedral geometries around the ruthenium center, and their catalytic activity is proposed to proceed via a monohydride pathway involving substrate coordination and intermediate formation. rsc.org

The catalytic hydrogenation of a ruthenium dicarbonyl complex to a ruthenium formyl complex, [Ru(bpy)₂(CO)(CHO)]⁺, represents a well-characterized example of a key C1 intermediate relevant to CO reduction pathways. chaseliquidfuels.org This transformation was achieved using pincer-ligated iridium and ruthenium complexes as hydrogenation catalysts, which operate via metal-ligand cooperativity to activate H₂. chaseliquidfuels.org Furthermore, the synthesis of novel seven-coordinate ruthenium-acylperoxo complexes has been reported, which act as highly reactive oxidants in C-H bond activation, demonstrating the potential for forming reactive acyl species. rsc.org

Elucidation of Catalytic Cycles

Ruthenium carbonyl acetate and related complexes are versatile catalyst precursors for hydrogenation and transfer hydrogenation reactions. Mechanistic evidence strongly suggests that ruthenium hydride complexes are the catalytically active species in processes like the hydrogenation of acetic acid. researchgate.net

Transfer hydrogenation involves the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to a substrate, like a ketone or an alkene. diva-portal.org The mechanism of these reactions can vary. For instance, the hydrogenation of ketones and dehydrogenation of alcohols by certain ruthenium catalysts have been proposed to occur through a concerted outer-sphere mechanism, where the proton and hydride are transferred simultaneously without direct substrate coordination to the metal center during the transfer step. diva-portal.org In other systems, particularly those involving bifunctional metal-ligand complexes, an inner-sphere mechanism is more likely, where the substrate coordinates to the ruthenium center before hydrogenation. acs.org

The exceptional activity of ruthenium catalysts in the aqueous-phase hydrogenation of carbonyl compounds has been attributed to two potential water-assisted mechanisms. acs.org One hypothesis suggests that co-adsorbed water molecules form hydrogen bonds with the carbonyl group adsorbed on the metal surface, thereby lowering the activation energy barriers. acs.org An alternative or concurrent mechanism involves the dissociation of water on the ruthenium surface, which increases the surface concentration of hydrogen atoms available for the hydrogenation process. acs.org Isotope labeling experiments using D₂O have supported the participation of water-derived deuterium (B1214612) atoms in the hydrogenation of the C=O bond. acs.org

Detailed studies on carboxamide carbonyl-ruthenium(II) complexes in the transfer hydrogenation of ketones have led to the proposal of a monohydride pathway, which is supported by NMR spectroscopy. rsc.org Ruthenium-catalyzed transfer hydrogenation has also been ingeniously applied to the formation of C-C bonds, where primary alcohols serve as both hydrogen donors and precursors to in-situ generated aldehydes, which then react with various π-unsaturated partners. nih.gov

Table 2: Mechanistic Aspects of Ruthenium-Catalyzed Hydrogenation
Reaction TypeCatalyst SystemProposed Mechanism/Key FeatureSubstrate ExampleReference
HydrogenationPhosphine-substituted Ru carbonyl carboxylatesFormation of active ruthenium hydride speciesAcetic Acid researchgate.net
Aqueous-Phase HydrogenationRuthenium metal catalysts (e.g., Ru/C, Ru/TiO₂)Water-assisted H-transfer; lowering of energy barriers or water dissociationCarbonyl compounds (e.g., furfural) acs.org
Transfer HydrogenationRuthenium complexes with NNN tridentate ligandsInner-sphere and outer-sphere pathways depending on ligandsKetones (e.g., acetophenone) acs.org
Transfer HydrogenationCarboxamide carbonyl-ruthenium(II) complexesMonohydride pathwayKetones rsc.org
Transfer Hydrogenation for C-C CouplingRu(O₂CCF₃)₂(CO)(PPh₃)₂In-situ generation of aldehydes from alcoholsAlcohols and alkynes nih.gov

Carbonylation and Hydroformylation Catalytic Cycles

Ruthenium carbonyl complexes, including species related to carbon monoxide;ruthenium(1+);acetate, are effective catalysts for carbonylation and hydroformylation reactions, which are fundamental processes for synthesizing aldehydes, alcohols, and other oxygenated compounds from olefins. rsc.orgresearchgate.net The catalytic cycles of these reactions are intricate, often involving the interplay of various ruthenium species and reaction conditions.

In hydroformylation, a key process is the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. Ruthenium-based catalysts, such as Ru3(CO)12, can initiate this process. researchgate.netnih.gov The reaction often begins with the generation of a catalytically active ruthenium hydride species from the precursor under syngas (a mixture of CO and H2) pressure. A proposed general cycle for hydroformylation includes the following key steps:

Olefin Coordination: The alkene substrate coordinates to the unsaturated ruthenium hydride complex.

Hydroruthenation: The coordinated alkene undergoes insertion into the Ru-H bond, forming a ruthenium-alkyl intermediate. The regioselectivity of this step (i.e., the formation of linear vs. branched alkyls) is a critical factor determining the final product distribution and can be influenced by steric and electronic factors of both the substrate and the catalyst's ligand sphere. ethz.ch

CO Insertion: A molecule of carbon monoxide inserts into the ruthenium-alkyl bond to form a ruthenium-acyl complex. High CO partial pressure generally favors this step and can increase the ratio of linear to branched products. ethz.ch

Reductive Elimination/Hydrogenolysis: The cycle is completed by the reaction of the ruthenium-acyl species with H2, which leads to the formation of the aldehyde product and regenerates the active ruthenium hydride catalyst. ethz.ch

A notable application is the domino hydroformylation-hydrogenation-esterification of olefins, where a simple ruthenium carbonyl catalyst transforms olefins directly into acetate esters using acetic acid as both a solvent and reactant. rsc.org The polymeric chain compound [Ru(CO)4]n has shown higher activity in 1-hexene (B165129) hydroformylation compared to the more common Ru3(CO)12 cluster, demonstrating that the structure of the ruthenium precursor plays a significant role in catalytic performance. researchgate.net

Table 1: Key Steps in a General Ruthenium-Catalyzed Hydroformylation Cycle

StepDescriptionIntermediate Species
Catalyst ActivationGeneration of an active ruthenium hydride from a precursor like Ru3(CO)12.Ruthenium Hydride Complex
Olefin CoordinationThe alkene substrate binds to the ruthenium center.Alkene-Ruthenium Complex
HydroruthenationInsertion of the alkene into the Ru-H bond.Ruthenium-Alkyl Complex
CO InsertionA CO molecule inserts into the Ru-Alkyl bond.Ruthenium-Acyl Complex
Product FormationHydrogenolysis of the acyl complex to release the aldehyde.Aldehyde Product
Catalyst RegenerationReformation of the active ruthenium hydride species.Ruthenium Hydride Complex

C-H Bond Activation Mechanisms

Ruthenium complexes are highly effective catalysts for C-H bond activation, a powerful strategy for the direct functionalization of otherwise inert C-H bonds. researchgate.net This methodology allows for the construction of complex molecules from simple precursors, often with high regioselectivity. acs.orgrsc.org The mechanism of ruthenium-catalyzed C-H activation typically follows one of two primary pathways: oxidative addition or concerted metalation-deprotonation (CMD).

In the oxidative addition pathway , a low-valent ruthenium center, often Ru(0) or Ru(I), directly inserts into a C-H bond. This process increases the oxidation state of the ruthenium by two and forms a ruthenium-hydrido-alkyl (or aryl) intermediate. This pathway is common for catalysts like [RuH2(CO)(PPh3)3] or [Ru3(CO)12]. mdpi.com

The concerted metalation-deprotonation (CMD) pathway is more common for higher-valent ruthenium(II) complexes, such as those derived from [RuCl2(p-cymene)]2, often in the presence of a carboxylate base like acetate. mdpi.com This mechanism is frequently facilitated by a directing group on the substrate, which coordinates to the ruthenium center and positions a specific C-H bond for activation. The C-H bond cleavage and Ru-C bond formation occur in a single, concerted step, often involving a six-membered cyclometalated transition state. The acetate or another base assists in abstracting the proton. mdpi.com

Following the initial C-H activation and formation of a cyclometalated ruthenium intermediate, the catalytic cycle proceeds with the coupling partner (e.g., an alkene or alkyne). rsc.orgacs.org This typically involves migratory insertion of the coupling partner into the newly formed Ru-C bond, followed by reductive elimination to furnish the functionalized product and regenerate the active ruthenium catalyst. acs.org The choice of ligands and additives, such as carboxylates and phosphines, can be crucial in tuning the catalyst's reactivity and selectivity between different C-H bonds (e.g., ortho- vs. meta-selectivity). acs.org

Alcohol Oxidation Mechanisms

Ruthenium-based catalysts are widely used for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. researchgate.netrptu.de The mechanistic pathways for these reactions often involve the formation of a high-valent ruthenium-oxo species as the key oxidant. frontiersin.orgrsc.org

A plausible inner-sphere mechanism, particularly when using co-oxidants like N-methylmorpholine-N-oxide (NMO) or tert-butyl hydroperoxide (TBHP), can be proposed. researchgate.netfrontiersin.org The catalytic cycle generally initiates with the reaction of the ruthenium pre-catalyst with the co-oxidant, leading to the formation of a reactive ruthenium(IV)=O or ruthenium(V)=O species. researchgate.net

The proposed steps are as follows:

Formation of the Ruthenium-Oxo Species: The initial ruthenium complex reacts with the oxidant (e.g., TBHP) to form a high-valent ruthenium-oxo intermediate. frontiersin.org

Substrate Coordination: The alcohol substrate coordinates to the ruthenium-oxo species.

Hydride Transfer/Deprotonation: The reaction can then proceed via a transient five-membered ring state. frontiersin.org This step involves the transfer of the alcohol's α-hydrogen to the oxo ligand (forming a hydroxo group) and deprotonation of the alcohol's hydroxyl group, which remains coordinated to the ruthenium. This effectively forms a ruthenium-alkoxide intermediate.

β-Hydride Elimination: The ruthenium-alkoxide intermediate undergoes β-hydride elimination. This step involves the transfer of the α-hydrogen from the alkoxide ligand to the ruthenium center, forming a ruthenium-hydride species and releasing the carbonyl product (aldehyde or ketone).

Catalyst Regeneration: The ruthenium-hydride species is then re-oxidized by another molecule of the co-oxidant, regenerating the active ruthenium-oxo species and closing the catalytic cycle. frontiersin.org

The efficiency and selectivity of the oxidation (e.g., preventing over-oxidation of primary alcohols to carboxylic acids) can be finely tuned by the ligand environment around the ruthenium center. frontiersin.org

Identification and Role of Catalytically Active Species and Intermediates

Ruthenium Hydride Species

Ruthenium hydride complexes are pivotal intermediates in a vast array of catalytic transformations, including hydrogenation, transfer hydrogenation, hydroformylation, and C-H activation. rsc.orgresearchgate.net These species are often the true catalytically active species, generated in situ from a variety of ruthenium precursors under reaction conditions. researchgate.net

In transfer hydrogenation reactions, ruthenium hydrides are the active agents responsible for the reduction of organic substrates. rsc.org Similarly, in the hydrogenation of carboxylic acids, evidence points to hydride ruthenium complexes as the key catalytically active species. Equilibria between ruthenium hydrides and carboxylato complexes are established in the presence of hydrogen and acetic acid. researchgate.net The formation of these hydrides can, however, be slowed by the presence of acetic acid. researchgate.net

Mixed-Valence Intermediates

Mixed-valence complexes, which contain metal centers in different oxidation states, are crucial intermediates in understanding and facilitating electron transfer processes. researchgate.netchempedia.info In ruthenium chemistry, diruthenium complexes in formally mixed-valence states, such as Ru(II)/Ru(III), have been synthesized and studied extensively to probe the fundamentals of metal-metal electronic communication. researchgate.net

The degree of electronic coupling between the metal centers in these mixed-valence intermediates is a key parameter that influences their properties and reactivity. This coupling can be modulated by the nature of the bridging ligands that connect the ruthenium centers. researchgate.net Spectroscopic techniques, particularly analysis of intervalence charge transfer (IVCT) absorption bands in the near-infrared region, are used to characterize these species and quantify the extent of electronic interaction. researchgate.net

While direct evidence for the role of this compound in forming catalytically relevant mixed-valence intermediates is specific to particular reaction contexts, the principle is broadly important. For instance, in oxidation catalysis, the reaction mechanism can involve redox steps where the ruthenium catalyst cycles through different oxidation states. The formation of transient mixed-valence dimers or clusters could facilitate multi-electron redox processes required for substrate transformation. researchgate.net The study of stable mixed-valence models provides fundamental insights into the electron transfer steps that are likely to occur in more complex catalytic cycles. researchgate.net

Ligand Exchange and Dissociation Processes

Ligand exchange and dissociation are fundamental steps in nearly all catalytic cycles involving homogeneous catalysts. The ability of a ligand to dissociate from the metal center creates a vacant coordination site, which is often a prerequisite for substrate binding and subsequent activation. acs.org Conversely, the coordination of a new ligand can stabilize intermediates or trigger product-releasing steps.

In ruthenium carbonyl complexes, axial ligands are often labile and can be readily substituted. For example, the axial carbonyl ligands in certain diruthenium(I) carboxylate complexes can be replaced by other ligands, such as glycine (B1666218) esters, demonstrating the dynamic nature of the coordination sphere. nih.gov This lability is crucial for catalytic activity, as it allows the catalyst to interact with reactants.

The dissociation of ligands can also be the rate-determining step in a catalytic reaction. For instance, in some ruthenium-catalyzed C-H arylations, the dissociation of a p-cymene (B1678584) ligand from the ruthenium center is necessary to accelerate the reaction rate. rsc.org The stability of the metal-ligand bond is therefore a critical parameter to consider in catalyst design. Studies on ruthenium(II)-arene complexes have shown that the arene ligand can partially dissociate in solution, and the extent of this dissociation depends on the strength of the ruthenium-arene bond. acs.org The controlled exchange of weakly coordinating ligands, such as those from a protein scaffold, with ligands on a ruthenium complex can be used to generate novel artificial metalloenzymes for catalysis. nih.gov

Kinetic and Stoichiometric Studies for Mechanistic Validation

Mechanistic validation of chemical transformations involving ruthenium carbonyl complexes relies significantly on detailed kinetic and stoichiometric investigations. While specific studies on the isolated "this compound" cation are not extensively documented, research on closely related ruthenium(I) and ruthenium(II) carbonyl acetate systems provides critical insights into reaction pathways and the nature of catalytically active species. These studies help to establish reaction orders, rate-determining steps, and the precise molar relationships between reactants, intermediates, and products.

An example of stoichiometric investigation involves the reaction of binuclear or tetranuclear Ru(I) carboxylato complexes with acetic acid. This reaction yields a mononuclear ruthenium complex, Ru(CO)₂(MeCOO)(μ-MeCOO)(PBu₃), which features both a monodentate and a chelating acetate ligand. The identity and structure of this complex were confirmed by its stoichiometric reaction with one equivalent of triphenylphosphine (B44618) (PPh₃) to produce Ru(CO)₂(MeCOO)₂(PBu₃)(PPh₃), a new mononuclear species that was fully characterized. researchgate.net This 1:1 stoichiometric reaction provides strong evidence for the proposed structures and their interconversion pathways.

Kinetic studies on catalytic systems involving ruthenium acetate complexes have been instrumental in optimizing reaction conditions and understanding the factors that control catalytic activity. In the context of transfer hydrogenation of ketones, for example, the catalytic performance of various bulky diphosphine acetate ruthenium complexes has been evaluated. The turnover frequency (TOF), a measure of catalytic rate, provides a basis for comparing the efficiency of different catalysts and for probing the influence of ligand modifications on the reaction mechanism.

The following table summarizes kinetic data for the transfer hydrogenation of acetophenone (B1666503) using a ruthenium acetate precursor, highlighting the effect of adding different bidentate ligands on the reaction rate.

EntryAdded Ligand (10 equiv)Conversion (%)Time (h)TOF (h⁻¹)
1None1004.51400
2en1004.01700
3bipy915.01600
4ampy735.01200

Reaction conditions: Acetophenone (1 mmol), 2-propanol (5 mL), NaOiPr (2 mol %), Catalyst precursor (0.1 mol %), reflux. TOF (Turnover Frequency) calculated at 50% conversion. acs.org

This data demonstrates that the addition of ethylenediamine (B42938) (en) leads to a modest increase in the rate of transfer hydrogenation, while 2,2'-bipyridine (B1663995) (bipy) and 2-(aminomethyl)pyridine (ampy) result in slightly lower or comparable rates to the precursor alone. acs.org Such kinetic profiles are crucial for validating hypotheses about the role of ligands in the catalytic cycle, for instance, whether they act as promoters by facilitating a key step or as inhibitors by blocking coordination sites.

Through the combined application of these kinetic and stoichiometric studies, researchers can construct and validate detailed mechanistic pathways for reactions involving ruthenium carbonyl acetate compounds.

Advanced Catalytic Applications of Ruthenium I Carbonyl Acetate Complexes in Organic Synthesis

Hydrogenation and Transfer Hydrogenation Reactions

Ruthenium(I) carbonyl acetate (B1210297) complexes are particularly effective in catalytic hydrogenation and transfer hydrogenation, facilitating the reduction of a wide range of functional groups. These reactions are fundamental in organic synthesis for producing alcohols, diols, and other saturated compounds.

The direct hydrogenation of carboxylic acids to alcohols is a challenging transformation due to the low electrophilicity of the carboxyl group. researchgate.net However, homogeneous catalysts based on ruthenium carbonyl carboxylates have been shown to be effective. Cationic mononuclear ruthenium carboxylates, [Ru(OCOR)]+, serve as prototypical catalysts for this reaction. researchgate.net The process is believed to involve the heterolytic cleavage of dihydrogen, where the substrate-derived carboxylate acts as a proton acceptor. researchgate.net Evidence suggests that hydride ruthenium complexes are the catalytically active species, which exist in equilibrium with carboxylato complexes under the reaction conditions of hydrogen and acetic acid. researchgate.net

Dinuclear ruthenium(I) "sawhorse" complexes, such as those derived from [Ru2(μ-O2CCH3)2(CO)4]n with various phosphine (B1218219) ligands, are also active in these transformations. researchgate.net The hydrogenation typically requires high temperatures (100–200°C) and pressures (100–200 atm of H₂). researchgate.net Under these conditions, saturated monocarboxylic and dicarboxylic acids can be reduced to their corresponding alcohols (often isolated as esters) or lactones. researchgate.net

Table 1: Hydrogenation of Carboxylic Acids with Ruthenium Catalysts
SubstrateCatalyst SystemConditionsProduct(s)Reference
Saturated Monocarboxylic Acids (up to C6)H4Ru4(CO)8(PBu3)4100–200°C, 100–200 atm H₂Corresponding Alcohols (as esters) researchgate.net
Dicarboxylic AcidsH4Ru4(CO)8(PBu3)4100–200°C, 100–200 atm H₂Corresponding Alcohols/Lactones researchgate.net
Citraconic AcidH4Ru4(CO)8[(-)-DIOP]2Not specified(-)(S)-Methylsuccinic acid, γ-lactones researchgate.net
Mesaconic AcidH4Ru4(CO)8[(-)-DIOP]2120°Cγ-lactones researchgate.net

Transfer hydrogenation offers a practical alternative to using high-pressure molecular hydrogen, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols. nih.govwebofproceedings.org

Ruthenium(II) bis(acetate) complexes with phosphine ligands have been utilized as catalyst precursors for the hydrogenation of ketones like acetophenone (B1666503) and 2-butanone. researchgate.net The catalytic cycle is thought to involve the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the ketone or aldehyde. webofproceedings.org These reactions are typically conducted in the presence of a base and a hydrogen donor solvent, such as 2-propanol. webofproceedings.org This methodology is applicable to a wide range of aromatic and aliphatic aldehydes and ketones, providing good to excellent yields of the corresponding alcohols. webofproceedings.orgresearchgate.net

Table 2: Transfer Hydrogenation of Ketones and Aldehydes with Ruthenium Catalysts
SubstrateCatalyst SystemHydrogen DonorConditionsYieldReference
Acetophenone[(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole2-propanol130°C, 12 h, Cs2CO3 base95% webofproceedings.org
Aromatic AldehydesRuBr(η³-C₃H₅)(CO)₃ / N-sulfonamido allene (B1206475)IsopropanolNot specifiedGood to excellent nih.gov
Aliphatic AldehydesRuBr(η³-C₃H₅)(CO)₃ / N-sulfonamido alleneIsopropanolNot specifiedGood to excellent nih.gov
BenzaldehydeRu/AlO(OH)Potassium FormateNot specified100% researchgate.net

The hydrogenation of esters and lactones to alcohols and diols, respectively, is another important, yet challenging, industrial process. Ruthenium-based catalysts have shown significant promise in this area. While some ruthenium carbonyl catalysts are reported to be inactive towards esters, specific systems, particularly those involving N-heterocyclic carbene (NHC) or multidentate phosphine ligands, exhibit high activity. researchgate.netacs.org

For instance, a ruthenium(II) catalyst with an NHC-amine ligand effectively hydrogenates various esters and lactones at relatively mild conditions (50°C and 25 bar H₂). acs.org Dimeric ruthenium complexes have also been reported to efficiently catalyze the hydrogenation of esters. nih.gov The reaction mechanism is proposed to involve a bifunctional pathway where a proton is transferred from an N-H group on the ligand to the ester's carbonyl oxygen, facilitating the hydride attack from the ruthenium center. acs.org

Table 3: Hydrogenation of Esters and Lactones with Ruthenium Catalysts
SubstrateCatalyst SystemConditionsProductConversion/YieldReference
δ-ValerolactoneH4Ru4(CO)8(PBu3)4100–200°C, 100–200 atm H₂1,5-PentanediolNot specified researchgate.net
PhthalideRu(II) with NHC-amine ligand50°C, 25 bar H₂, 4 h1,2-Benzenedimethanol96% Conversion acs.org
γ-ValerolactoneRu(II) with NHC-amine ligand50°C, 25 bar H₂1,4-Pentanediol>99% Conversion acs.org
ε-CaprolactoneRu(II) with NHC-amine ligand50°C, 25 bar H₂1,6-Hexanediol>99% Conversion acs.org

A key advantage of homogeneous ruthenium catalysts is their ability to achieve high levels of chemo- and regioselectivity. This allows for the selective reduction of one functional group in a molecule containing multiple reducible groups.

For example, a ruthenium(II) bis(acetate) complex containing two different trans phosphine ligands, Ru(CO)2(OAc)2(PnBu3)(PPh3), has been employed for the chemoselective hydrogenation of α,β-unsaturated ketones to the corresponding allylic alcohols. This catalyst shows higher conversion and selectivity compared to analogous catalysts with identical phosphine ligands. researchgate.net

Furthermore, exceptional regioselectivity has been observed in the hydrogenation of dicarboxylic acids. In the hydrogenation of mesaconic acid, catalyzed by H4Ru4(CO)8[(-)-DIOP]2 at 120°C, the more sterically hindered carboxyl group is preferentially reduced. researchgate.net This level of control is difficult to achieve with conventional heterogeneous catalysts and highlights the tunability of molecular ruthenium complexes.

Carbonylation and Hydroformylation Catalysis

Ruthenium complexes also play a role in carbonylation chemistry, which involves the insertion of carbon monoxide into organic molecules.

The carbonylation of methanol (B129727) to acetic acid is a large-scale industrial process, famously dominated by rhodium (Monsanto process) and iridium (Cativa process) catalysts. mdpi.comresearchgate.netyoutube.com In these systems, ruthenium compounds are often not the primary catalyst but can act as crucial promoters. researchgate.net For example, in the iridium-based Cativa process, carbonyl complexes of ruthenium have been identified as effective promoters that enhance the reaction rate. researchgate.net

Ethene Hydrocarboxylation

Ruthenium(I) carbonyl acetate complexes have demonstrated catalytic activity in the hydrocarboxylation of ethene, a significant reaction for the production of carboxylic acids. The process involves the addition of carbon monoxide and a hydrogen source across the double bond of ethene. Specifically, ruthenium(II) complexes, which are closely related to and can be formed from Ru(I) species under catalytic conditions, are key intermediates.

In one studied system, the ruthenium(II) complex fac-[Ru(CO)₂(H₂O)₃(C(O)C₂H₅)][CF₃SO₃] has been shown to catalyze the hydrocarboxylation of ethylene (B1197577) to produce propionic acid. researchgate.net This reaction is typically performed under water-gas shift reaction conditions, utilizing carbon monoxide and water. The system displays high stability and selectivity, achieving up to 90% selectivity for propionic acid even at high ethylene conversion rates. researchgate.net The catalytic cycle is understood to involve the nucleophilic attack of water on a coordinated carbonyl ligand of an acyldicarbonyl-Ru(II) intermediate. researchgate.net This step is crucial for the formation of the carboxylic acid product.

Reductive Carbonylation Reactions

Reductive carbonylation reactions catalyzed by ruthenium complexes represent a versatile method for the synthesis of various organic compounds. These reactions involve the introduction of a carbonyl group with a concurrent reduction step. While direct examples focusing solely on "carbon monoxide;ruthenium(1+);acetate" are specific, the broader class of ruthenium(II) carbonyl complexes, often generated in situ, are active catalysts for such transformations.

A notable application is the reductive cross-coupling of carbonyl compounds to form olefins, a reaction mediated by hydrazine (B178648) under ruthenium(II) catalysis. nih.govrsc.org This method allows for the selective cross-coupling of two different carbonyl compounds. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, producing benign byproducts. nih.gov The catalytic system often involves a precursor like [Ru(p-cymene)Cl₂]₂ in combination with a bidentate phosphine ligand. nih.gov

Another significant area is the hydrogenation of carboxylic acids, where ruthenium carbonyl carboxylates are believed to be catalytically active intermediates. researchgate.net For instance, complexes like H₄Ru₄(CO)₈(PBu₃)₄ can catalyze the hydrogenation of various mono- and dicarboxylic acids to their corresponding alcohols or lactones. researchgate.net The catalytic cycle is thought to involve hydride ruthenium complexes as the active species. researchgate.net The catalytic hydrogenation of a ruthenium carbonyl complex itself to generate a metal formyl complex has also been reported. chaseliquidfuels.org Metal formyls are key intermediates in the reduction of CO to valuable chemicals like methanol. chaseliquidfuels.org This transformation can be achieved using H₂ gas and avoids the need for stoichiometric hydride reagents. chaseliquidfuels.org

C-H Bond Functionalization and Activation

Ruthenium-based catalysts, including those derived from ruthenium carbonyl acetate precursors, are powerful tools for the functionalization and activation of otherwise inert C-H bonds. nio.res.inmdpi.com This approach offers a more atom- and step-economical route to complex organic molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org Ruthenium-catalyzed C-H functionalization can proceed through different pathways, including oxidative addition or deprotonation, depending on the oxidation state of the ruthenium and the reaction conditions. nio.res.inmdpi.com Low-valent ruthenium complexes are typically used for oxidative pathways, while ruthenium(II) complexes, often in the presence of an acetate or carbonate base, are employed for pathways involving deprotonation. nio.res.inmdpi.com

These catalytic systems have been successfully applied to a wide array of transformations, including arylation, alkenylation, annulation, oxygenation, amidation, and halogenation, demonstrating the versatility of ruthenium in C-C, C-O, C-N, and C-X bond formation. nio.res.inmdpi.com

Direct Arylation and Alkenylation

Ruthenium-catalyzed direct arylation and alkenylation are powerful methods for forming C-C bonds by coupling a C-H bond with an aryl or vinyl halide/pseudohalide. nio.res.in These reactions often utilize a directing group on the substrate to achieve high regioselectivity, typically at the ortho position.

Direct Arylation: Ruthenium catalysts have been shown to effectively arylate C-H bonds in various arenes and heteroarenes. goettingen-research-online.de Carboxylates can act as co-catalysts in these reactions, facilitating the C-H bond activation step. goettingen-research-online.de For example, the arylation of aromatic carboxylic acids with aryl halides can be achieved using ruthenium catalysts, which offer a different reactivity profile compared to more common palladium systems. acs.org This method is notable for its tolerance of heteroaromatic substrates. acs.org

Direct Alkenylation: The direct alkenylation of sp² C-H bonds is a valuable alternative to traditional Heck coupling, as it avoids the need for pre-functionalized starting materials. nio.res.in Ruthenium(II) carboxylate systems have been developed for the direct functionalization of sp² C-H bonds. mdpi.com Ruthenium-catalyzed oxidative alkenylation of arenes can be performed even in water, using a directing group to guide the reaction. orgsyn.org For instance, weakly coordinating groups like esters and ketones can direct the ortho-alkenylation of aromatic rings. mdpi.comorgsyn.org

Table 1: Examples of Ruthenium-Catalyzed Direct Alkenylation This is an interactive table. You can sort and filter the data.

Directing Group Olefin Partner Catalyst System Solvent Yield (%) Reference
Acyl (in N-acyl pyrroles) Various Alkenes Ruthenium(II) Not Specified Good researchgate.net
Pivaloyl amide Various Olefins Ruthenium Not Specified Good researchgate.net
Ester Substituted Acrylates [RuCl₂(p-cymene)]₂/AgSbF₆/Cu(OAc)₂·H₂O Not Specified 75-89 orgsyn.org
Ketone Substituted Acrylates [RuCl₂(p-cymene)]₂/AgSbF₆/Cu(OAc)₂·H₂O Not Specified 75-89 orgsyn.org

Annulation Reactions

Ruthenium-catalyzed annulation reactions are a powerful strategy for the construction of cyclic and polycyclic systems. These reactions typically proceed through a sequence of C-H activation followed by coupling with a π-unsaturated component, such as an alkyne or alkene, leading to the formation of a new ring. The use of ruthenium catalysts in these transformations has been a subject of significant study. nio.res.inmdpi.com

These annulation reactions often employ a directing group to control the regioselectivity of the initial C-H activation step. The versatility of this method allows for the synthesis of a wide range of carbocyclic and heterocyclic frameworks from readily available starting materials. The specific role of acetate in these systems can be to facilitate the C-H activation step, acting as a proton shuttle or internal base.

Oxygenation, Amidation, and Halogenation

Beyond C-C bond formation, ruthenium-catalyzed C-H activation is a valuable tool for introducing heteroatoms.

Oxygenation: Direct C(sp²)-H hydroxylation of arenes is a challenging transformation that can be achieved using ruthenium(II) complexes. rsc.org This provides a step-economical route to phenols from simple arenes. The development of these catalytic systems has expanded the scope of accessible functionalized phenols. rsc.org

Amidation: Ruthenium catalysts offer an inexpensive and efficient alternative to rhodium or palladium for direct C-H amidation. ibs.re.krnih.gov Using sulfonyl azides as the nitrogen source, a wide range of arenes can be amidated, releasing only molecular nitrogen as a byproduct. ibs.re.krnih.gov Notably, this method is effective even for substrates with weakly coordinating directing groups, such as aryl ketones, which are often challenging for other catalytic systems. ibs.re.krnih.gov The addition of acetate has been shown to be beneficial in these reactions. ibs.re.kr

Halogenation: Ruthenium-catalyzed C-H halogenation has also been explored as a direct method for introducing halogen atoms onto aromatic rings. nio.res.inmdpi.com This transformation provides an alternative to classical electrophilic aromatic substitution, often with improved regioselectivity controlled by a directing group.

Table 2: Substrate Scope in Ruthenium-Catalyzed C-H Amidation This is an interactive table. You can sort and filter the data.

Substrate Type Directing Group Nitrogen Source Catalyst System Additive Reference
Benzamides N-tert-Butyl amide Sulfonyl Azides Ruthenium Acetate ibs.re.kr
Aryl Ketones Ketone Carbonyl Sulfonyl Azides Cationic Ruthenium Acetate ibs.re.krnih.gov
Arenes 2-pyridyl Sulfonyl Azides Ruthenium Acetate, AgSbF₆ ibs.re.kr
Arenes Pyrazol Sulfonyl Azides Ruthenium Acetate, AgSbF₆ ibs.re.kr

Other Significant Catalytic Transformations

Ruthenium carbonyl acetate complexes and their derivatives are active in a variety of other important catalytic processes beyond those previously mentioned.

One such application is in transfer hydrogenation reactions . Ruthenium(II) complexes have been studied extensively for the transfer hydrogenation of ketones, using a hydrogen donor like 2-propanol. acs.orgrsc.org Monocarbonyl ruthenium acetate complexes bearing bulky diphosphine ligands have shown catalytic activity in this transformation. acs.org The mechanism is proposed to proceed via a monohydride pathway. rsc.org

Furthermore, these types of complexes can catalyze the dimerization of terminal alkynes . For example, a ruthenium derivative containing an isopropyldiphosphine ligand selectively catalyzes the head-to-head dimerization of phenylacetylene (B144264) to form 1,4-diphenyl-1-buten-3-yne with high stereoselectivity for the Z-isomer. acs.org

Ruthenium carbonyl complexes are also employed as catalysts for the oxidation of alcohols . frontiersin.org Novel trinuclear ruthenium complexes have been synthesized and shown to exhibit high catalytic activity for the oxidation of both primary and secondary alcohols, with many reactions reaching completion within an hour at room temperature. frontiersin.org

Alcohol Oxidation and Dehydrogenation

Ruthenium carbonyl complexes are effective catalysts for the oxidation and dehydrogenation of alcohols, providing access to valuable carbonyl compounds and serving as a key step in hydrogen transfer reactions. nih.govresearchgate.net These transformations often proceed under mild conditions, sometimes without the need for an external oxidant, releasing hydrogen gas as the only byproduct in a process known as acceptorless dehydrogenation. nih.gov

The catalytic cycle for alcohol dehydrogenation often involves the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to yield the corresponding ketone or aldehyde and a ruthenium-hydride species. The subsequent release of dihydrogen regenerates the active catalyst. Various ruthenium carbonyl complexes, including trinuclear clusters, have demonstrated high catalytic activity for these transformations. frontiersin.org For instance, trinuclear ruthenium complexes bearing pyridine-alkoxide ligands have been shown to effectively catalyze the oxidation of both primary and secondary alcohols, often at room temperature. frontiersin.org In some systems, a base such as potassium hydroxide (B78521) (KOH) is employed to facilitate the reaction.

Research has demonstrated the broad substrate scope of these catalysts, accommodating primary and secondary, as well as aliphatic and aromatic alcohols. nih.govfrontiersin.org This versatility makes ruthenium-catalyzed dehydrogenation a valuable tool in organic synthesis.

Catalyst SystemSubstrateProductConditionsYield (%)Ref
[Ru(OAc)₂(p-cymene)]/dppfBenzyl alcoholBenzaldehydeToluene (B28343), 110 °C95
Ru₃(CO)₁₂/ligand1-PhenylethanolAcetophenoneXylene, reflux>90 frontiersin.org
PhCH=Ru(PCy₃)₂Cl₂Phenethyl alcoholAcetophenoneToluene, 110 °C, KOHHigh
Arene-Ru(II) complexesPrimary alcoholsCarboxylic acidsTolueneup to 86 nih.gov

Alkyne Dimerization and Functionalization

Ruthenium carbonyl acetate complexes catalyze the dimerization and functionalization of alkynes, leading to the formation of diverse and structurally complex molecules. These reactions often proceed through the formation of key intermediates like ruthenacycles, enabling controlled carbon-carbon bond formation. One notable application is the coupling of alkynes with alcohols. nih.gov

In these transformations, a ruthenium catalyst can facilitate an alkyne-to-allene isomerization. nih.gov This is followed by a reductive coupling with a carbonyl compound, which can be generated in situ from an alcohol via dehydrogenation. This process, known as hydrogen auto-transfer, allows for the use of alcohols as both reductants and pro-electrophiles. utexas.edu For example, the ruthenium-catalyzed coupling of 1-aryl-1-propynes with primary alcohols yields enantiomerically enriched homoallylic alcohols. nih.gov The reaction mechanism is believed to involve the formation of a nucleophilic allylruthenium complex from allene hydrometalation. lookchem.com

The scope of these reactions includes various substituted alkynes and both benzylic and aliphatic alcohols, providing access to chiral molecules with high levels of diastereoselectivity and enantioselectivity. nih.govlookchem.com

Alkyne SubstrateAlcohol SubstrateCatalyst SystemProductDiastereomeric RatioEnantiomeric Excess (% ee)Ref
1-Phenyl-1-propyneBenzyl alcoholRu-JOSIPHOS complexanti-Homoallylic alcohol>20:195 nih.gov
1-Phenyl-1-propyne3-Phenyl-1-propanolRu-JOSIPHOS complexanti-Homoallylic alcohol>20:196 nih.gov
1-(tert-Butyl)-1-propyneBenzyl alcoholRu-JOSIPHOS complexanti-Homoallylic alcohol>20:194 lookchem.com
Phenylacetylene1-Naphthol[RuCl₂(p-cymene)]₂/NaOAcperi-Alkynylated naphtholN/AN/A acs.org

Nucleophilic Allylation Reactions

Ruthenium-catalyzed nucleophilic allylation represents an efficient method for carbon-carbon bond formation, particularly for the synthesis of homoallylic alcohols. nih.gov These reactions often utilize allyl acetates or related compounds as allylating agents and can be performed under mild conditions. A key advantage of some ruthenium-catalyzed systems is the use of carbon monoxide as a stoichiometric reductant, which results in the formation of only acetic acid and carbon dioxide as byproducts, enhancing the atom economy of the process. nih.gov

The active catalyst is often a ruthenium carbonyl species, which can be generated in situ from precursors like RuCl₃ under a carbon monoxide atmosphere. nih.gov The reaction mechanism involves the formation of a π-allylruthenium intermediate. This intermediate then reacts with an aldehyde, which can be added directly or generated in situ from a primary alcohol via dehydrogenation, to afford the homoallylic alcohol product. acs.orgnih.gov

This methodology has been successfully applied to a range of aldehydes, including aromatic, α,β-unsaturated, and aliphatic substrates, demonstrating broad functional group tolerance. nih.gov Furthermore, the use of unsymmetrical allylic precursors can lead to high levels of regio- and stereoselectivity. nih.gov

Aldehyde SubstrateAllyl SourceCatalyst SystemProductDiastereomeric Ratio (anti:syn)Yield (%)Ref
Benzaldehyde(E)-Cinnamyl acetateRuCl₃/COanti-Branched homoallylic alcohol>20:1High nih.gov
Acrolein(E)-Cinnamyl acetateRuCl₃/COanti-Branched homoallylic alcohol>20:1High nih.gov
HexanalVinyl oxiraneRuCl₃/COE-Linear homoallylic alcohol>20:1 (E:Z)High nih.gov
Various aldehydesAllyl acetateRuthenium complexHomoallylic alcoholsN/AGood acs.org

Homocoupling Reactions

Ruthenium(II) acetate complexes have been utilized as catalysts in homocoupling reactions, particularly for the synthesis of isocoumarin (B1212949) derivatives from α-carbonyl sulfoxonium ylides. researchgate.net These reactions proceed under mild conditions, often at room temperature, and demonstrate the ability of ruthenium to mediate C-H activation and subsequent C-C bond formation.

In these transformations, the α-carbonyl sulfoxonium ylide serves a dual role: it acts as a directing group for ortho-sp² C-H activation and as an acylmethylating reagent. researchgate.net The catalytic system typically involves a ruthenium precursor like [RuCl₂(p-cymene)]₂ in combination with an acetate source, such as sodium acetate (NaOAc). It is proposed that an active Ru(OAc)₂(p-cymene) species is formed in situ. The catalytic cycle is thought to involve the coordination of the substrate to the ruthenium center, followed by C-H activation to form a ruthenacycle intermediate. Subsequent coupling steps lead to the formation of the isocoumarin product and regeneration of the catalyst. researchgate.net This methodology is compatible with a variety of substituents on the aromatic ring of the ylide.

SubstrateCatalyst SystemProductConditionsYield (%)Ref
Phenyl α-carbonyl sulfoxonium ylide[RuCl₂(p-cymene)]₂/NaOAc3-PhenylisocoumarinRoom TemperatureHigh researchgate.net
4-Methylphenyl α-carbonyl sulfoxonium ylide[RuCl₂(p-cymene)]₂/NaOAc6-Methyl-3-phenylisocoumarinRoom TemperatureHigh researchgate.net
4-Methoxyphenyl α-carbonyl sulfoxonium ylide[RuCl₂(p-cymene)]₂/NaOAc6-Methoxy-3-phenylisocoumarinRoom TemperatureHigh researchgate.net
4-Chlorophenyl α-carbonyl sulfoxonium ylide[RuCl₂(p-cymene)]₂/NaOAc6-Chloro-3-phenylisocoumarinRoom TemperatureHigh researchgate.net

Theoretical and Computational Chemistry in Ruthenium I Carbonyl Acetate Research

Electronic Structure Calculations

Understanding the electronic structure of ruthenium(I) carbonyl acetate (B1210297) complexes is fundamental to predicting their stability, reactivity, and catalytic potential. Computational approaches allow for a detailed examination of molecular orbitals and charge distributions, which are key determinants of the compound's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a primary computational method for investigating ruthenium carbonyl complexes due to its balance of accuracy and computational efficiency. mdpi.commdpi.com DFT calculations are routinely used to perform geometry optimizations, which determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. mdpi.com

For instance, DFT has been successfully applied to suggest and confirm the structures of various ruthenium acetate species, including intermediates formed during reactions. mdpi.com Calculations can predict key geometric parameters such as bond lengths and angles, which often show excellent agreement with experimental data obtained from X-ray crystallography. rsc.org Beyond static structures, DFT is used to map out potential energy surfaces, revealing the energetic feasibility of different isomers and conformations. mdpi.com Researchers have used DFT-calculated energy scales to identify the most favorable species in a reaction mixture and to understand low-energy interconversion processes between different isomers, such as cis and trans configurations. mdpi.com These calculations can also account for solvent effects, providing a more realistic model of the complex's behavior in solution. mdpi.com

Below is a table summarizing representative functional and basis sets used in DFT studies of related ruthenium complexes.

Computational Task Functional Basis Set Application
Geometry OptimizationB3LYPLanL2DZ (Ru), 6-311G (other atoms)Determining stable molecular structures and relative energies. mdpi.com
Free Energy CalculationB3LYPLANL2DZCalculating thermodynamic properties and reaction energies. mdpi.com
Single-Point EnergyM06B3LYP-D3+IDSCRF/TZP-DKHRefining electronic energies of optimized geometries for higher accuracy. acs.orgpku.edu.cn

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability. researchgate.net

In the context of ruthenium(I) carbonyl acetate, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For many ruthenium complexes, the HOMO is often localized on the metal center, while the LUMO may be centered on the carbonyl or other unsaturated ligands. This distribution is critical for processes like catalysis, where the ruthenium center must interact with substrates. Computational models can accurately predict and visualize these orbitals, providing a chemical rationale for the observed reactivity. researchgate.net

Electron Density Distributions and Charge Topography (e.g., Mulliken Charge Analysis)

Computational methods can map the distribution of electrons within the molecule, providing a detailed picture of its charge topography. Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or the Electron Localization Function (ELF) are used to assign partial charges to each atom. nih.govnih.gov This information is vital for understanding the nature of chemical bonds, particularly the degree of ionic or covalent character. nih.gov

For ruthenium(I) carbonyl acetate, analyzing the charge distribution helps to quantify the electronic effects of the acetate and carbonyl ligands on the ruthenium center. For example, such analyses can reveal the extent of π-backbonding from the ruthenium d-orbitals to the π* orbitals of the carbonyl ligand, a key interaction that stabilizes the complex. Understanding the charge on the ruthenium atom and its surrounding ligands is also essential for predicting how the complex will interact with substrates in a catalytic reaction. rsc.org For example, a more electrophilic metal center may be more reactive towards certain substrates. rsc.org

Reaction Mechanism Modeling and Energy Barrier Calculations

One of the most powerful applications of computational chemistry is the ability to model entire reaction pathways. This allows researchers to investigate proposed mechanisms, identify key intermediates, and calculate the energy barriers that control the reaction rate. elsevierpure.com

Transition State Characterization

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The transition state represents the energy maximum along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction mechanism and calculating its activation energy. acs.org

Computational chemists use specialized algorithms to find the geometry of the transition state on the potential energy surface. Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org For ruthenium-catalyzed reactions, DFT calculations have been used to characterize transition states for various elementary steps, such as concerted metalation-deprotonation, migratory insertion, and hydride elimination. pku.edu.cnelsevierpure.com The calculated structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the pinnacle of the energy barrier. pku.edu.cn

Energetic Profiles of Catalytic Cycles

By connecting the reactants, intermediates, transition states, and products, computational methods can construct a complete energetic profile of a catalytic cycle. acs.org This profile, often visualized as a reaction coordinate diagram, shows the relative Gibbs free energies of all stationary points along the reaction pathway. acs.org

For catalytic processes involving ruthenium(I) carbonyl acetate, such profiles are invaluable for:

Comparing Competing Pathways: DFT calculations can be used to evaluate the energetic feasibility of different proposed mechanisms, helping to determine the most likely reaction pathway. acs.org

Rationalizing Selectivity: By comparing the energy barriers for pathways leading to different products (e.g., regio- or stereoisomers), computational models can explain and predict the selectivity of a catalyst. pku.edu.cn

Studies on related ruthenium systems have successfully used DFT to map out entire catalytic cycles for reactions like C-H activation and hydrogenation. acs.orgresearchgate.net These models calculate the activation free energy for each step, identifying key intermediates and transition states and providing a comprehensive understanding of what makes the catalyst efficient. acs.orgacs.org

Prediction and Rationalization of Ligand Electronic Effects

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict and rationalize the electronic effects of ligands on the ruthenium center in complexes like ruthenium(I) carbonyl acetate. The acetate and carbonyl ligands have distinct electronic properties that modulate the electron density at the ruthenium atom, influencing its reactivity and spectroscopic signatures.

The carbonyl ligand is a strong π-acceptor, withdrawing electron density from the ruthenium center through back-bonding. Conversely, the acetate ligand is primarily a σ-donor, increasing the electron density on the metal. Computational models can quantify these effects by analyzing molecular orbitals, charge distribution, and bond orders. For instance, calculations can reveal the extent of d-π* back-bonding to the CO ligand and how it is influenced by the σ-donation from the acetate ligand.

These computational insights are vital for designing new ruthenium complexes with tailored electronic properties for specific catalytic applications. By systematically varying ligands in silico, chemists can predict how these changes will affect the reactivity of the metal center before undertaking synthetic work.

A key application of computational chemistry is the correlation of the calculated electronic structure of a complex with its experimentally observed spectroscopic data. This synergy between theory and experiment provides a more profound understanding of the compound's properties.

For ruthenium(I) carbonyl acetate, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative. The stretching frequency of the carbonyl ligand (ν(CO)) in the IR spectrum is highly sensitive to the electronic environment of the ruthenium center. Increased back-bonding from a more electron-rich ruthenium atom weakens the C-O bond, resulting in a lower ν(CO). DFT calculations can accurately predict these vibrational frequencies, allowing for a direct comparison with experimental IR spectra. This correlation helps to validate the computational model and provides a detailed picture of the electronic effects at play. For example, a study on ruthenium–thymine (B56734) acetate complexes showed a strong Ru-carbonyl IR band at 1960 cm⁻¹, indicative of the electronic environment created by the acetate and other ligands. mdpi.com

Similarly, computational methods can predict NMR chemical shifts. The chemical shifts of atoms in the acetate ligand and the carbon of the carbonyl group are influenced by the electronic structure of the complex. By calculating these shifts and comparing them with experimental data, researchers can confirm the coordination mode of the ligands and gain further insights into the bonding within the molecule. In a study of ruthenium carbonyl complexes with phosphine (B1218219) ligands, DFT calculations were used to support the characterization of species with both monodentate and chelating acetate ligands. mdpi.com

Table 1: Calculated Spectroscopic Data for Ruthenium Carbonyl Acetate Analogs

ComplexCalculated ν(CO) (cm⁻¹)Calculated ¹³C NMR Chemical Shift (ppm) - CarbonylReference Compound/Method
trans(P,P)-κ²(O,O)Ac-[Ru(CO)H(PPh₃)₂]1929Not ReportedExperimental IR data from a related complex. mdpi.com
κ¹(O)-THAc, κ²(O,O)-THAc[Ru(CO)(PPh₃)₂]1970205.6 (trans isomer), 203.9 (cis isomer)Experimental data from a thymine acetate analog. mdpi.com

Computational chemistry provides a powerful lens through which to view and understand ligand-assisted processes in ruthenium catalysis. The acetate ligand, in particular, can play a direct role in catalytic cycles beyond simply being a spectator ligand. For instance, it can act as a proton shuttle or participate in bond activation steps.

DFT calculations can be employed to map out the potential energy surfaces of reaction pathways. This allows for the identification of transition states and intermediates, providing a detailed, step-by-step mechanism of the catalytic process. For example, in hydrogenation reactions, the acetate ligand might facilitate the heterolytic cleavage of H₂ by acting as an internal base. Computational modeling can elucidate the energetics of such a pathway, comparing it to alternative mechanisms and thereby identifying the most favorable route.

Studies on related ruthenium complexes have demonstrated the utility of this approach. For instance, in the ruthenium-catalyzed C-H allylation of benzoic acids, DFT calculations revealed that the reaction proceeds via C-H activation, migratory insertion, and amide extrusion, with the C-H activation being the rate-determining step. acs.org Another study on the dimerization of terminal alkynes catalyzed by a ruthenium acetate complex showed that the acetate ligand is involved in the key C-H abstraction step. acs.org These examples highlight how computational chemistry can unravel the intricate roles of ligands in catalytic reactions.

Studies of Mixed-Valence States and Electron Transfer Properties

Ruthenium is well-known for its ability to form stable mixed-valence complexes, where two or more ruthenium centers in different oxidation states are present in the same molecule. These systems are of great interest for their unique electronic and optical properties, which are governed by the degree of electronic communication between the metal centers.

In the context of dinuclear or polynuclear ruthenium complexes containing carbonyl and acetate ligands, computational studies are crucial for understanding the nature of the mixed-valence state. nih.govresearchgate.net DFT calculations can be used to determine the localization or delocalization of the "extra" electron. In a localized (Class II) mixed-valence system, the electron resides primarily on one ruthenium center, leading to distinct Ru(I) and Ru(II) sites. In a delocalized (Class III) system, the electron is shared between the ruthenium centers, resulting in equivalent metal sites with a fractional oxidation state.

Computational methods can predict the properties that distinguish between these classes. For example, the calculation of the electronic coupling matrix element (Hab) provides a quantitative measure of the electronic communication between the metal centers. Time-dependent DFT (TD-DFT) can be used to predict the energies and intensities of intervalence charge transfer (IVCT) bands in the electronic absorption spectrum, which are a hallmark of mixed-valence compounds. A study of oxo-centered triruthenium acetate complexes used DFT to describe how electron density is shared between the ruthenium centers in the mixed-valent state. nih.gov

Furthermore, computational models can shed light on the dynamics of intramolecular electron transfer. By mapping the potential energy surface for electron transfer, it is possible to calculate activation barriers and estimate the rates of this fundamental process. These theoretical insights are essential for the design of molecular electronic devices and artificial photosynthetic systems based on ruthenium complexes.

Table 2: Calculated Properties of Mixed-Valence Ruthenium Acetate Systems

SystemComputational MethodKey FindingReference
[Ru₃O(OAc)₆(CO)(L)₂]⁻DFTThe mixed-valency involves a combination of nonbonding atomic orbitals of the equivalent ruthenium centers, with increased energetic splitting between orbitals that allow for more efficient electronic communication. nih.gov
General Mixed-Valence Ruthenium Complexes(TD-)DFTAdvances in these methods have been critical in understanding the electronic structure and nature of mixed-valence compounds. researchgate.net
Acetate-Bridged Dinuclear Ruthenium(II,III) ComplexNot specified in abstractThe study focuses on the mixed-valence properties of this dinuclear complex. diva-portal.orgdntb.gov.ua

Q & A

Basic: What methodological approaches are recommended for characterizing ruthenium-acetate complexes in catalytic CO activation studies?

To characterize ruthenium-acetate complexes, employ a combination of spectroscopic and analytical techniques:

  • X-ray diffraction (XRD) to determine crystal structure and ligand coordination geometry.
  • X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of ruthenium (e.g., distinguishing Ru⁺ vs. Ru³⁺).
  • Infrared (IR) spectroscopy to identify CO ligand binding modes (terminal vs. bridging) and acetate coordination .
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand dissociation thresholds.
    Cross-reference results with databases like NIST Chemistry WebBook for thermodynamic validation .

Advanced: How can researchers resolve contradictions in reported CO ligand binding efficiency across ruthenium-acetate systems?

Contradictions often arise from variations in solvent polarity, pH, or ligand exchange kinetics. To address this:

  • Conduct comparative kinetic studies under controlled conditions (e.g., inert atmosphere, fixed temperature).
  • Use isotopic labeling (¹³CO) to track ligand displacement pathways via NMR or mass spectrometry.
  • Apply density functional theory (DFT) to model electronic effects of acetate counterions on CO binding affinity .
  • Replicate experiments using pre-tested Ru precursors (e.g., RuCl₃·xH₂O) to minimize synthetic variability .

Basic: What experimental design principles should guide studies on CO reactivity with ruthenium-acetate catalysts?

Adopt a factorial design to systematically evaluate variables:

  • Independent variables : CO pressure, temperature, solvent (aqueous vs. organic), and Ru:acetate molar ratios.
  • Dependent variables : Turnover frequency (TOF), product selectivity (e.g., formate vs. methane).
  • Control groups : Include ligand-free Ru systems to isolate acetate’s role in stabilizing intermediates.
    Use ANOVA for statistical validation of interaction effects .

Advanced: How can theoretical frameworks improve mechanistic understanding of CO reduction pathways in Ru-acetate systems?

Integrate Marcus theory for electron-transfer kinetics and molecular orbital theory to explain CO activation barriers:

  • Map reaction coordinates using cyclic voltammetry to identify rate-determining steps (e.g., CO adsorption vs. protonation).
  • Correlate acetate’s Lewis basicity with Ru center’s electrophilicity via Hammett parameters or Fukui indices .
  • Cross-validate computational models (e.g., DFT) with in-situ FTIR or Raman spectroscopy data .

Basic: What are best practices for synthesizing air-sensitive ruthenium-acetate complexes?

  • Use Schlenk-line techniques under argon/nitrogen to prevent oxidation of Ru⁺ to Ru³⁺.
  • Purify products via recrystallization in anhydrous solvents (e.g., THF or acetonitrile).
  • Confirm purity via elemental analysis and compare with literature melting points or spectroscopic profiles .

Advanced: How should researchers address discrepancies in reported catalytic turnover numbers (TONs) for CO hydrogenation using Ru-acetate?

Discrepancies may stem from undefined active species or side reactions. Mitigate by:

  • Performing poisoning experiments (e.g., adding CS₂ to quench metallic Ru nanoparticles).
  • Employing operando spectroscopy (e.g., XAS) to monitor catalyst speciation during reaction.
  • Comparing TONs under standardized conditions (e.g., 1 atm CO, 25°C) across multiple batches .

Basic: What analytical tools are critical for quantifying CO release/decomposition in Ru-acetate systems?

  • Gas chromatography (GC) with thermal conductivity detection (TCD) for real-time CO monitoring.
  • Mass spectrometry (MS) coupled with reaction setups to detect trace CO byproducts.
  • UV-Vis spectroscopy to track acetate ligand dissociation via absorbance shifts .

Advanced: How can interdisciplinary frameworks enhance the study of Ru-acetate/CO interactions in energy storage applications?

Combine electrochemical analysis with materials science principles :

  • Use SEM/TEM to assess catalyst morphology changes during CO cycling.
  • Apply synchrotron radiation for high-resolution structural insights into Ru-CO bonding.
  • Integrate life-cycle assessment (LCA) models to evaluate scalability of CO-to-fuel processes .

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Reactant of Route 1
carbon monoxide;ruthenium(1+);acetate
Reactant of Route 2
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